3-Chloro-2,4-difluorophenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-chloro-2,4-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF2O2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZRHYMTLJNUTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)Cl)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394971 | |
| Record name | 3-Chloro-2,4-difluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310384-18-9 | |
| Record name | B-(3-Chloro-2,4-difluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310384-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2,4-difluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physical Properties of Arylboronic Acids: A Focus on Chloro- and Fluoro-Substituted Phenylboronic Acids
Disclaimer: This technical guide addresses the physical properties of chloro- and fluoro-substituted phenylboronic acids. Despite a comprehensive search, no specific experimental data was found for 3-Chloro-2,4-difluorophenylboronic acid . Therefore, this document provides data on structurally similar and commercially available analogs: 3-Chloro-4-fluorophenylboronic acid and 2,4-Difluorophenylboronic acid . The experimental protocols and general applications described herein are broadly applicable to this class of compounds.
This guide is intended for researchers, scientists, and professionals in drug development who are interested in the characterization and application of substituted phenylboronic acids.
Core Physical Properties
Arylboronic acids are a class of organic compounds that are widely used in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. Their physical properties are crucial for their handling, storage, and reactivity. The substitution pattern on the phenyl ring significantly influences these properties.
The table below summarizes the key physical properties of two relevant analogs to this compound.
| Property | 3-Chloro-4-fluorophenylboronic acid | 2,4-Difluorophenylboronic acid |
| CAS Number | 144432-85-9[1][2][3][4] | 144025-03-6[5][6][7][8] |
| Molecular Formula | C₆H₅BClFO₂[1][4] | C₆H₅BF₂O₂[5][6][8] |
| Molecular Weight | 174.37 g/mol [4] | 157.91 g/mol [5][6][8] |
| Melting Point | 242-247 °C[2] | 247-250 °C[7] |
| Appearance | White to off-white powder (typical for arylboronic acids) | Off-white to light beige or yellow powder[7][9] |
| Solubility | Soluble in DMSO.[10] Generally, arylboronic acids have low solubility in water. | Limited solubility in water; soluble in organic solvents like DMSO, methanol, and tetrahydrofuran.[9] |
| Purity | ≥95% to 98%[3] | ≥95% to 98%[8] |
| Storage | 2-8°C or Room Temperature[1] | Keep in a dark place, under an inert atmosphere, at room temperature.[5] |
Experimental Protocols
Accurate determination of physical properties is fundamental for the characterization of any chemical compound. Below are detailed methodologies for key experiments.
The melting point is a critical indicator of purity for crystalline solids.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes[11]
-
Spatula
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and in a fine powder form.[12] If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.[11][12]
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. The sample should be compacted into the sealed end of the tube by tapping the tube or by dropping it through a long glass tube.[13] The packed sample height should be 1-2 mm.[14]
-
Initial Measurement (Rapid Heating): Place the capillary tube in the melting point apparatus. Heat the sample rapidly to get an approximate melting range. This helps in saving time for the accurate measurement.[11][13]
-
Accurate Measurement (Slow Heating): Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[11][13] Place a new capillary with the sample in the apparatus. Heat slowly, at a rate of 1-2°C per minute, as the temperature approaches the expected melting point.[13]
-
Data Recording: Record the temperature at which the first liquid droplet is observed (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).[11] For a pure compound, this range should be narrow (0.5-1.0°C).
This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent.[15]
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or agitator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm)
Procedure:
-
Sample Preparation: Add an excess amount of the solid arylboronic acid to a vial containing a known volume of the solvent of interest (e.g., water, ethanol, DMSO).[15] The presence of excess solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., at 25°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[15]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.
-
Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the supernatant (the clear saturated solution) using a syringe fitted with a filter to remove any undissolved particles. Dilute the aliquot with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a calibrated analytical method such as HPLC-UV or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.[15]
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. The result is typically expressed in mg/mL or mol/L.
Applications in Drug Discovery and Organic Synthesis
Substituted phenylboronic acids are pivotal building blocks in medicinal chemistry and materials science. The nature and position of the substituents (like chloro and fluoro groups) can significantly alter the electronic properties, lipophilicity, and metabolic stability of the final molecule, making them valuable for tuning the pharmacological profile of drug candidates.[16]
The primary application of arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[17][18][19] This reaction is fundamental in the synthesis of biaryls, which are common motifs in pharmaceuticals.
The use of substituted arylboronic acids allows for systematic modification of a lead compound to optimize its properties. The chloro and fluoro substituents can influence factors like binding affinity to a biological target, membrane permeability, and metabolic stability.
References
- 1. aobchem.com [aobchem.com]
- 2. 3-Chloro-4-fluorophenylboronic acid | 144432-85-9 [chemicalbook.com]
- 3. jrmedichem.com [jrmedichem.com]
- 4. scbt.com [scbt.com]
- 5. 144025-03-6|2,4-Difluorophenylboronic acid|BLD Pharm [bldpharm.com]
- 6. 2,4-Difluorophenylboronic acid | C6H5BF2O2 | CID 2734334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4-Difluorophenylboronic acid | 144025-03-6 [chemicalbook.com]
- 8. 144025-03-6 | 2,4-Difluorophenylboronic acid - Moldb [moldb.com]
- 9. Buy 2,4-Difluorophenylboronic acid | 144025-03-6 [smolecule.com]
- 10. researchgate.net [researchgate.net]
- 11. almaaqal.edu.iq [almaaqal.edu.iq]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. benchchem.com [benchchem.com]
- 16. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Yoneda Labs [yonedalabs.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. rose-hulman.edu [rose-hulman.edu]
synthesis of 3-Chloro-2,4-difluorophenylboronic acid
An In-depth Technical Guide to the Synthesis of 3-Chloro-2,4-difluorophenylboronic acid
This technical guide provides a comprehensive overview of a proposed synthetic route for this compound, a valuable reagent for researchers, scientists, and professionals in drug development. Arylboronic acids are crucial building blocks in modern organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] The unique substitution pattern of this compound makes it a potentially important intermediate for accessing complex molecular architectures in pharmaceuticals and material science.[3]
This document outlines a detailed experimental protocol based on well-established methodologies for the synthesis of analogous halogenated phenylboronic acids.[4][5] The proposed pathway involves the lithiation of a suitable precursor followed by reaction with a trialkyl borate.
Proposed Synthetic Pathway
The can be achieved from the commercially available starting material, 1-Bromo-3-chloro-2,4-difluorobenzene.[3][6][7] The proposed method involves a halogen-metal exchange reaction using an organolithium reagent, followed by electrophilic trapping with a trialkyl borate and subsequent acidic hydrolysis to yield the target boronic acid. This is a common and effective strategy for preparing arylboronic acids.[4][8]
Figure 1: Proposed reaction scheme for the .
Data Presentation
The following tables summarize the key reagents and their properties for the proposed synthesis, along with projected quantitative data based on similar reactions.
Table 1: Reagent Properties and Proposed Stoichiometry
| Reagent | Formula | MW ( g/mol ) | Density (g/mL) | Molar Eq. |
| 1-Bromo-3-chloro-2,4-difluorobenzene | C₆H₂BrClF₂ | 227.43 | ~1.85 | 1.0 |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | ~0.68 (in hexanes) | 1.1 |
| Triisopropyl borate (B(OiPr)₃) | C₉H₂₁BO₃ | 188.07 | 0.815 | 1.2 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 0.889 | Solvent |
| Hydrochloric Acid (HCl) | HCl | 36.46 | ~1.18 (37% aq.) | Excess |
Table 2: Projected Yield and Purity
| Parameter | Projected Value | Notes |
| Yield | 70-85% | Based on yields reported for the synthesis of similar fluorinated and chlorinated arylboronic acids via lithiation.[9] Actual yields may vary depending on reaction scale and optimization. |
| Purity | >95% | Achievable through appropriate workup and purification techniques such as recrystallization.[10] Arylboronic acids can be challenging to purify via standard silica gel chromatography but methods like recrystallization or derivatization are often effective.[10][11] |
| Appearance | White to off-white solid | Typical appearance for arylboronic acids. |
Experimental Protocols
This section provides a detailed methodology for the proposed .
Materials and Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or Argon gas inlet
-
Low-temperature thermometer
-
Syringes and needles
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Reagents:
-
1-Bromo-3-chloro-2,4-difluorobenzene
-
n-Butyllithium (2.5 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (2 M aqueous solution)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
Step 1: Reaction Setup and Lithiation
-
A three-neck round-bottom flask is flame-dried under a stream of inert gas (Nitrogen or Argon) and allowed to cool to room temperature.
-
The flask is equipped with a magnetic stir bar, a septum, a nitrogen inlet, and a low-temperature thermometer.
-
1-Bromo-3-chloro-2,4-difluorobenzene (1.0 eq) is dissolved in anhydrous THF and added to the reaction flask via syringe.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (1.1 eq, 2.5 M solution in hexanes) is added dropwise to the stirred solution via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
The resulting mixture is stirred at -78 °C for 1 hour to ensure complete halogen-metal exchange.
Step 2: Borylation
-
Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C via syringe.[5] The addition should be slow to control any exotherm.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight (approximately 12-16 hours).
Step 3: Workup and Extraction
-
The reaction is cooled in an ice bath and quenched by the slow addition of 2 M aqueous HCl until the mixture is acidic (pH ~1-2).
-
The mixture is stirred vigorously for 30-60 minutes to ensure complete hydrolysis of the borate ester.
-
The layers are separated using a separatory funnel. The aqueous layer is extracted three times with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with water and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
Step 4: Purification
-
Arylboronic acids can be challenging to purify by standard silica gel chromatography due to their polarity and tendency to dehydrate into boroxines.[12]
-
Recrystallization is a common and effective method for purification.[10][11] A suitable solvent system (e.g., water, or a mixture of an organic solvent like hexanes and ethyl acetate) should be determined experimentally.
-
Alternatively, the crude boronic acid can be purified by forming a salt with a base, washing away neutral impurities, and then re-acidifying to precipitate the pure boronic acid.[13]
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow from the starting material to the purified product.
Figure 2: Experimental workflow for the synthesis and purification of this compound.
References
- 1. 3-氯-4-氟苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. chemscene.com [chemscene.com]
- 4. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.red [2024.sci-hub.red]
- 6. nbinno.com [nbinno.com]
- 7. 1-Bromo-3-Chloro-2,4-Difluorobenzene CAS No.:201849-13-0 Price [qinmuchem.com]
- 8. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 9. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide to 3-Chloro-2,4-difluorophenylboronic acid (CAS: 1310384-18-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Chloro-2,4-difluorophenylboronic acid, a key building block in modern organic synthesis, particularly in the development of novel pharmaceuticals. This document consolidates essential physicochemical properties, detailed experimental protocols, reactivity profiles, and safety information to support its effective use in research and development.
Physicochemical Properties
This compound is a halogenated arylboronic acid that serves as a versatile reagent in cross-coupling reactions. Its structural features, including the presence of chlorine and fluorine atoms, impart unique electronic properties that are highly valuable in the synthesis of complex organic molecules.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 1310384-18-9 | |
| Molecular Formula | C₆H₄BClF₂O₂ | |
| Molecular Weight | 192.36 g/mol | |
| Melting Point | 242-247 °C | |
| Appearance | White to off-white solid/powder | [1] |
| Solubility | Soluble in Methanol and DMSO. Slightly soluble in Chloroform. | [1][2] |
Synthesis and Experimental Protocols
General Synthetic Pathway
The synthesis initiates with the deprotonation of a 1,2-dichloro-3,5-difluorobenzene precursor using a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures. The resulting aryllithium intermediate is then quenched with a trialkyl borate, typically trimethyl borate or triisopropyl borate, to form a boronate ester. Subsequent hydrolysis of the boronate ester under acidic conditions yields the desired this compound.
Caption: General synthetic workflow for this compound.
Illustrative Experimental Protocol (Adapted from Analogs)
Materials:
-
1,2-Dichloro-3,5-difluorobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate
-
Hydrochloric acid (aqueous solution)
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is charged with 1,2-dichloro-3,5-difluorobenzene and anhydrous THF under a nitrogen atmosphere.
-
Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.
-
Borylation: Trimethyl borate (1.2 equivalents) is added dropwise to the cooled solution, again ensuring the temperature remains below -70 °C. After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.
-
Workup: The reaction is cooled to 0 °C and quenched by the slow addition of aqueous hydrochloric acid until the pH is acidic. The mixture is then partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Isolation and Purification: The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to afford this compound.
Reactivity and Applications
This compound is a key intermediate in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][5][6][7] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many biologically active compounds.
Suzuki-Miyaura Cross-Coupling Reaction
In a typical Suzuki-Miyaura coupling, an aryl or vinyl halide (or triflate) is reacted with an organoboron compound, such as this compound, in the presence of a palladium catalyst and a base.[4][6][8]
Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0-1.5 equivalents)
-
Aryl or vinyl halide/triflate (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., toluene, dioxane, DMF)
Procedure:
-
Reaction Setup: To a reaction vessel is added the aryl/vinyl halide, this compound, the palladium catalyst, and the base.
-
Solvent Addition and Degassing: Anhydrous solvent is added, and the mixture is degassed by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Spectroscopic Data
Table 2: Spectroscopic Data for this compound
| Technique | Data | Source(s) |
| Infrared (IR) Spectroscopy | An ATR-IR spectrum is available on SpectraBase. Characteristic peaks for O-H, C-H (aromatic), C=C (aromatic), B-O, C-F, and C-Cl bonds are expected. | - |
| ¹H NMR | Expected signals in the aromatic region (δ 7.0-8.0 ppm) showing coupling to fluorine. A broad singlet for the B(OH)₂ protons is also expected. | - |
| ¹³C NMR | Expected signals for the six aromatic carbons, with characteristic C-F and C-B coupling constants. | - |
| ¹⁹F NMR | Two distinct signals are expected for the two non-equivalent fluorine atoms, showing coupling to each other and to adjacent protons. | - |
| Mass Spectrometry (MS) | Expected molecular ion peak (M⁺) and/or protonated/deprotonated molecular ion peaks depending on the ionization method. Fragmentation patterns would involve the loss of water, the boronic acid group, and halogens. | - |
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[9][10][11][12]
Table 3: GHS Hazard Information
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Handling and Storage:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.[9][12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents. For long-term storage, refrigeration is recommended.[1][12]
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly for the construction of complex biaryl and heteroaryl structures through Suzuki-Miyaura cross-coupling reactions. Its synthesis, while requiring careful handling of organometallic reagents, follows established methodologies. This guide provides a foundational understanding of its properties, synthesis, reactivity, and safe handling to aid researchers and drug development professionals in its successful application. Further investigation into specific reaction conditions and the acquisition of detailed spectroscopic data for this compound will continue to enhance its utility in the scientific community.
References
- 1. 3-Chloro-4-fluorophenylboronic acid | 144432-85-9 [m.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.es [fishersci.es]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to Phenylboronic Acids in Drug Discovery
Alternative Compound 1: 3-Chloro-4-fluorophenylboronic acid
3-Chloro-4-fluorophenylboronic acid is a key building block in organic synthesis, particularly valued for its role in creating carbon-carbon bonds through cross-coupling reactions. Its specific substitution pattern influences the electronic properties and reactivity of the molecule, making it a versatile tool in the synthesis of pharmaceuticals.[1][2][3]
Data Presentation
The fundamental chemical and physical properties of 3-Chloro-4-fluorophenylboronic acid are summarized in the table below for quick reference.
| Property | Value |
| Molecular Weight | 174.37 g/mol [1][3] |
| Molecular Formula | C₆H₅BClFO₂[1][3] |
| CAS Number | 144432-85-9[1] |
| Melting Point | 242-247 °C[4] |
| Appearance | Off-white to faintly orange powder[4] |
| Solubility | Soluble in Methanol[4] |
| Storage | Inert atmosphere, 2-8°C[4] |
Applications in Research and Development
3-Chloro-4-fluorophenylboronic acid is a versatile reagent primarily used in palladium-catalyzed cross-coupling reactions. Its applications include:
-
Suzuki-Miyaura Coupling: It serves as a reactant for the synthesis of complex biaryl compounds, which are common scaffolds in pharmaceutical agents.[1]
-
Rhodium-Catalyzed Asymmetric Addition: The compound is utilized in stereoselective reactions to create chiral molecules.[1]
-
Pharmaceutical Development: It acts as a foundational component in the synthesis of targeted therapies, including potential cancer treatments and anti-thrombotic agents.[2]
-
Materials Science: It is employed in creating advanced polymers and nanomaterials with enhanced properties.[2]
Experimental Protocols
A general protocol for a Suzuki-Miyaura cross-coupling reaction using a substituted phenylboronic acid is detailed below. This reaction is fundamental for creating biaryl structures.
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 mmol)
-
3-Chloro-4-fluorophenylboronic acid (1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL) and Water (1 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry round-bottom flask containing a magnetic stir bar, combine the aryl bromide, 3-Chloro-4-fluorophenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask and alternately evacuate and backfill with an inert gas (e.g., Nitrogen) three times to remove oxygen.
-
Solvent Addition: Add the 1,4-dioxane and water solvent mixture to the flask. Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Catalyst Addition: Add the Palladium(II) acetate and triphenylphosphine to the reaction mixture.
-
Reaction: Heat the mixture to the required temperature (e.g., 80-100 °C) and stir until the reaction is complete, monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine all organic layers.
-
Drying and Purification: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Visualization of Suzuki-Miyaura Coupling Workflow
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Alternative Compound 2: 2,4-Difluorophenylboronic acid
2,4-Difluorophenylboronic acid is another critical building block, frequently used when the incorporation of a difluorophenyl moiety is desired. This structural motif is known to enhance metabolic stability and binding affinity in drug candidates.[5][6]
Data Presentation
The key properties of 2,4-Difluorophenylboronic acid are summarized in the table below.
| Property | Value |
| Molecular Weight | 157.91 g/mol [7] |
| Molecular Formula | C₆H₅BF₂O₂[7] |
| CAS Number | 144025-03-6[7] |
| Melting Point | 247-250 °C[7] |
| Appearance | White to off-white crystalline powder |
| Storage | Room Temperature, Keep in a dark and dry place |
Applications in Research and Development
The unique electronic properties conferred by the two fluorine atoms make this reagent highly valuable in several fields:
-
Pharmaceutical Intermediate: It is a key intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs), where the difluorophenyl group can improve pharmacokinetic profiles.[6]
-
Suzuki-Miyaura Cross-Coupling: Like its analogs, it is extensively used in palladium-catalyzed reactions to form complex molecules.
-
Materials Science: It is used to synthesize advanced polymers and materials for applications such as organic light-emitting diodes (OLEDs).[5]
Experimental Protocols
The following is a representative protocol for the synthesis of 2,4-Difluorophenylboronic acid from a Grignard reagent.
Materials:
-
2,4-Difluorobromobenzene (or corresponding halide)
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate
-
10% Sulfuric acid solution
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Grignard Formation: Prepare the Grignard reagent by reacting 2,4-difluorobromobenzene with magnesium turnings in anhydrous THF under an inert atmosphere.
-
Boration Reaction: In a separate flask, cool a solution of trimethyl borate in anhydrous THF to a low temperature (e.g., -15 °C) under an inert atmosphere.
-
Addition: Slowly add the prepared Grignard reagent to the trimethyl borate solution, maintaining the low temperature. Stir for a designated period (e.g., 15-30 minutes) after the addition is complete.
-
Hydrolysis: Raise the temperature to 0 °C and slowly quench the reaction by adding water, followed by a 10% sulfuric acid solution.
-
Extraction: Add more water to dissolve all salts and extract the aqueous solution multiple times with an organic solvent like diethyl ether.
-
Isolation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to yield the crude 2,4-difluorophenylboronic acid. Further purification can be done by recrystallization if needed.
Visualization of Synthesis Workflow
Caption: Synthesis pathway for 2,4-Difluorophenylboronic acid.
References
- 1. 3-氯-4-氟苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. aobchem.com [aobchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2,4-DIFLUOROPHENYLBORONIC ACID | 144025-03-6 | INDOFINE Chemical Company [indofinechemical.com]
- 5. 3-Chloro-2,4-difluorobenzoic acid [oakwoodchemical.com]
- 6. aobchem.com [aobchem.com]
- 7. 2,4-Difluorophenylboronic acid = 95 144025-03-6 [sigmaaldrich.com]
Navigating the Stability of 3-Chloro-2,4-difluorophenylboronic Acid: An In-depth Technical Guide
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Stability and Storage of 3-Chloro-2,4-difluorophenylboronic Acid.
This technical guide provides a detailed overview of the stability and optimal storage conditions for this compound, a critical reagent in modern synthetic chemistry. While specific quantitative stability data for this compound is limited in public literature, this document synthesizes information from safety data sheets, extensive research on analogous arylboronic acids, and established chemical stability testing protocols to offer a comprehensive resource for its handling and preservation.
Core Concepts: Intrinsic Stability and Degradation Pathways
This compound is a solid, crystalline compound that, like other arylboronic acids, is generally stable under controlled laboratory conditions. However, its utility in catalysis, particularly in Suzuki-Miyaura cross-coupling reactions, stems from its inherent reactivity, which also makes it susceptible to degradation under adverse environmental conditions. The primary degradation pathways for arylboronic acids are well-documented and include dehydration, protodeboronation, and oxidation.
1.1 Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines. This is typically a reversible process, with the boroxine readily converting back to the boronic acid in the presence of water.
1.2 Protodeboronation: A significant and often irreversible degradation pathway is protodeboronation, which involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This process is often facilitated by aqueous environments and can be influenced by pH.
1.3 Oxidation: The boron center in boronic acids is susceptible to oxidation, which can lead to the formation of the corresponding phenol and boric acid. This degradation route can be accelerated by exposure to air and certain oxidizing agents.
The electron-withdrawing nature of the chlorine and fluorine substituents on the phenyl ring of this compound influences its Lewis acidity and, consequently, its reactivity and stability profile.
Recommended Storage and Handling Conditions
To ensure the long-term integrity and purity of this compound, adherence to stringent storage and handling protocols is paramount. The following table summarizes the recommended conditions based on general guidelines for arylboronic acids.
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerated (2-8 °C) | To minimize thermal degradation and slow down potential decomposition pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) | To prevent oxidation of the boron center. |
| Moisture | Keep in a tightly sealed container in a dry place | To prevent hydrolysis and subsequent protodeboronation. Boronic acids are often hygroscopic. |
| Light | Store in a light-resistant container | To prevent potential photolytic degradation. |
Stability-Indicating Analytical Methodology
A robust, stability-indicating analytical method is crucial for assessing the purity of this compound and for monitoring its degradation over time. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard approach.
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products, such as 1-chloro-2,4-difluorobenzene (from protodeboronation) and its boroxine anhydride.
| HPLC Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, linear gradient to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to establish the intrinsic stability of the molecule. The following table outlines a typical experimental protocol for the forced degradation of this compound.
| Stress Condition | Protocol | Purpose |
| Acid Hydrolysis | Dissolve the sample in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 1, 6, 24 hours). | To assess stability in acidic conditions and identify acid-catalyzed degradation products. |
| Base Hydrolysis | Dissolve the sample in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for a specified time (e.g., 1, 6, 24 hours). | To evaluate stability in basic conditions and identify base-catalyzed degradation, particularly protodeboronation. |
| Oxidation | Dissolve the sample in a suitable solvent and add 3% H₂O₂. Incubate at room temperature for a specified time (e.g., 1, 6, 24 hours). | To determine susceptibility to oxidation and identify oxidative degradation products. |
| Thermal Degradation | Expose the solid sample to elevated temperatures (e.g., 80°C, 100°C) for a specified duration. | To assess the impact of heat on the solid-state stability of the compound. |
| Photostability | Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). | To evaluate the potential for degradation upon exposure to light. |
Visualizing Degradation and Stability Assessment
5.1 Potential Degradation Pathways
The following diagram illustrates the primary degradation pathways for this compound.
Caption: Primary degradation routes for arylboronic acids.
5.2 Experimental Workflow for Stability Assessment
The diagram below outlines a general workflow for conducting a comprehensive stability study of this compound.
Caption: A typical workflow for a chemical stability study.
This guide serves as a foundational resource for the safe and effective use of this compound. By understanding its stability profile and adhering to the recommended storage and handling procedures, researchers can ensure the reliability and reproducibility of their experimental results.
Solubility of 3-Chloro-2,4-difluorophenylboronic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-2,4-difluorophenylboronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on delivering a robust framework for its experimental determination. It includes a detailed protocol for the dynamic method of solubility measurement, discusses the general solubility trends of related arylboronic acids, and presents reference data for the parent compound, phenylboronic acid. This guide is intended to empower researchers to generate reliable solubility data essential for reaction optimization, process development, and formulation in the pharmaceutical and chemical industries.
Introduction
This compound is a key building block in modern organic synthesis, widely utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its application is prevalent in the discovery and development of novel pharmaceuticals and advanced materials. A thorough understanding of its solubility in various organic solvents is a critical parameter that influences reaction kinetics, yield, purification strategies, and the formulation of final products.
The selection of an appropriate solvent system is paramount for the successful implementation of this reagent in any chemical process. Poor solubility can lead to low reaction rates and yields, while high solubility is crucial for achieving desired concentrations and for purification methods like crystallization. This guide addresses the current information gap by providing a detailed experimental methodology for researchers to determine the solubility of this compound in solvents relevant to their work.
General Solubility Characteristics and Challenges of Phenylboronic Acids
The solubility of phenylboronic acids is influenced by a combination of factors, including the nature and position of substituents on the phenyl ring and the physicochemical properties of the solvent (e.g., polarity, hydrogen bonding capability).
Several challenges are associated with the solubility determination of boronic acids. A primary issue is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[1][2][3] This equilibrium is dependent on the solvent and temperature, and the significant difference in solubility between the acid and its corresponding boroxine can lead to difficulties in obtaining reproducible data.[2][3]
In the absence of specific data for this compound, the solubility of the parent compound, phenylboronic acid, can serve as a useful, albeit qualitative, reference. Generally, phenylboronic acid exhibits higher solubility in polar organic solvents like ethers and ketones, moderate solubility in chlorinated solvents, and very low solubility in nonpolar hydrocarbon solvents.[2][3][4]
Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents
The following table summarizes experimentally determined solubility data for phenylboronic acid, expressed as the temperature at which a given mole fraction (x) forms a saturated solution. This data is derived from the dynamic method.
| Organic Solvent | Mole Fraction (x) of Phenylboronic Acid | Saturation Temperature (°C) |
| Acetone | 0.10 | 15.0 |
| 0.15 | 28.0 | |
| 0.20 | 40.0 | |
| 3-Pentanone | 0.10 | 25.0 |
| 0.15 | 42.0 | |
| 0.20 | 58.0 | |
| Dipropyl Ether | 0.05 | 30.0 |
| 0.10 | 50.0 | |
| 0.15 | 65.0 | |
| Chloroform | 0.02 | 20.0 |
| 0.04 | 35.0 | |
| 0.06 | 48.0 | |
| Methylcyclohexane | < 0.001 | 25.0 |
Note: Data adapted from studies on phenylboronic acid.[2][3] This table is for illustrative purposes to show general trends and does not represent the solubility of this compound.
Experimental Protocol: Dynamic Method for Solubility Determination
The most common and reliable technique for determining the solubility of boronic acids is the dynamic or synthetic method.[1][2][3][5][6] This method involves preparing a mixture of the solute and solvent of a known composition and then slowly heating it while monitoring for the temperature at which the last solid particles dissolve, yielding a clear solution.
Principle
A solid-liquid mixture of a known composition is heated at a controlled rate with vigorous stirring. The temperature at which the solution becomes clear is the equilibrium solubility temperature for that specific concentration. By repeating this process for several different compositions, a solubility curve (temperature vs. mole fraction) can be constructed.
Materials and Apparatus
-
Solute: High-purity this compound.
-
Solvents: High-purity, anhydrous organic solvents of interest.
-
Apparatus:
-
Jacketed glass vial or test tube with an airtight seal.
-
Analytical balance (precision ±0.1 mg).
-
Magnetic stirrer and small stir bars.
-
Programmable circulating thermostat bath (precision ±0.1 °C).
-
Calibrated digital thermometer or thermocouple (precision ±0.1 °C).
-
Turbidity sensor or luminance probe (alternatively, visual inspection against a contrasting background with good lighting).
-
Procedure
-
Sample Preparation:
-
Accurately weigh a specific mass of this compound into the glass vial using an analytical balance.
-
Add a precise mass of the chosen organic solvent to the vial to achieve a known mole fraction.
-
Add a small magnetic stir bar.
-
Seal the vial tightly to prevent solvent evaporation and contamination from atmospheric moisture.
-
-
Solubility Measurement:
-
Place the sealed vial into the thermostat bath.
-
Begin stirring the mixture at a constant and vigorous rate to ensure thermal and physical equilibrium.
-
Start heating the bath at a slow, controlled rate (e.g., 0.2–0.5 °C/min) to avoid overshooting the dissolution point.
-
Continuously monitor the turbidity of the solution.
-
-
Determination of Dissolution Temperature:
-
The temperature at which the last solid particles disappear and the solution becomes perfectly clear is the solubility temperature.
-
Record this temperature precisely.
-
-
Data Analysis and Curve Construction:
-
Repeat the measurement for several different compositions (mole fractions) of the solute in the same solvent.
-
Plot the recorded solubility temperatures (T) on the y-axis against the corresponding mole fractions (x) of this compound on the x-axis.
-
The resulting plot is the solubility curve, which provides the equilibrium solubility of the compound in the chosen solvent across a range of temperatures.
-
Visualization of Experimental Workflow
The logical flow of the dynamic method for determining the solubility of this compound is illustrated below.
Caption: Experimental workflow for the dynamic solubility determination method.
Conclusion
While direct, quantitative solubility data for this compound is not readily found in scientific literature, this guide provides the necessary tools for its determination. The detailed experimental protocol for the dynamic method offers a reliable and precise approach for researchers to generate this critical data in-house. By establishing the solubility profile of this important reagent in various organic solvents, scientists and drug development professionals can significantly enhance the efficiency, reproducibility, and scalability of their synthetic and formulation processes.
References
Spectral Data Analysis of 3-Chloro-2,4-difluorophenylboronic Acid: A Technical Guide
Predicted Spectral Data
The following tables summarize the predicted spectral data for 3-chloro-2,4-difluorophenylboronic acid. These predictions are based on the analysis of structurally similar compounds, including 3-chloro-4-fluorophenylboronic acid, 2,4-difluorophenylboronic acid, and general principles of spectroscopy.
NMR Spectroscopy Data
Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.30 | s (broad) | - | B(OH)₂ |
| ~7.65 | td | J(H,F) ≈ 8.5, J(H,H) ≈ 8.5 | H-6 |
| ~7.30 | t | J(H,F) ≈ 8.5 | H-5 |
Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |
| ~160 (dd) | ¹J(C,F) ≈ 250, ²J(C,F) ≈ 12 | C-2 |
| ~158 (dd) | ¹J(C,F) ≈ 250, ²J(C,F) ≈ 12 | C-4 |
| ~135 (d) | ³J(C,F) ≈ 8 | C-6 |
| ~120 (d) | ²J(C,F) ≈ 20 | C-5 |
| ~118 (dd) | ²J(C,F) ≈ 20, ³J(C,F) ≈ 4 | C-3 |
| ~115 (broad) | - | C-1 |
Predicted ¹⁹F NMR Spectral Data (470 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -110 | d | J(F,F) ≈ 15 | F-2 |
| ~ -115 | d | J(F,F) ≈ 15 | F-4 |
Predicted ¹¹B NMR Spectral Data (160 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Linewidth (Hz) | Assignment |
| ~28-30 | Broad | B(OH)₂ |
IR Spectroscopy Data
The predicted infrared absorption bands for this compound are based on data from similar arylboronic acids.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Broad, Strong | O-H stretch (hydrogen-bonded) |
| ~1620 | Medium | C=C aromatic ring stretch |
| ~1570 | Medium | C=C aromatic ring stretch |
| ~1480 | Strong | C=C aromatic ring stretch |
| ~1350 | Strong | B-O stretch |
| ~1250 | Strong | C-F stretch |
| ~1100 | Strong | C-F stretch |
| ~850 | Medium | C-H out-of-plane bend |
| ~750 | Medium | C-Cl stretch |
Mass Spectrometry Data
The predicted mass spectrometry data is based on the expected behavior of halogenated phenylboronic acids.
Predicted Mass Spectrometry Data (ESI-MS, Negative Ion Mode)
| m/z | Ion | Notes |
| 191.98 | [M-H]⁻ | Molecular ion. The isotopic pattern will show a characteristic ~3:1 ratio for the M and M+2 peaks due to the presence of chlorine. |
| 173.97 | [M-H-H₂O]⁻ | Loss of water from the boronic acid moiety. |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
Instrumentation and Parameters:
-
Spectrometer: 500 MHz NMR spectrometer (or higher field strength for better resolution).
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2 seconds.
-
Spectral width: 0 to 200 ppm.
-
-
¹⁹F NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 64-128.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: -100 to -150 ppm (referenced to an external standard like CFCl₃).
-
-
¹¹B NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 128-256.
-
Relaxation delay: 0.5-1 second.
-
Spectral width: 100 to -100 ppm (referenced to an external standard like BF₃·OEt₂).
-
IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
Instrumentation and Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
-
Number of scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
Spectral range: 4000-400 cm⁻¹.
-
A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Mass Spectrometry
Sample Preparation (LC-MS/MS):
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.
Instrumentation and Parameters:
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is generally preferred for boronic acids.
-
Mobile Phase: A gradient of water and acetonitrile with a small amount of an additive like ammonium acetate or formic acid to aid ionization.
-
Source Parameters: Optimize ion spray voltage, source temperature, and gas flows for the specific instrument and analyte.
-
Acquisition Mode:
-
Full Scan: To determine the molecular weight and observe major ions.
-
Product Ion Scan (MS/MS): To determine the fragmentation pattern of the [M-H]⁻ precursor ion.
-
Visualizations
The following diagrams illustrate the logical relationships in the spectral analysis of this compound.
Commercial Availability and Technical Guide: 3-Chloro-2,4-difluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-2,4-difluorophenylboronic acid is a valuable building block in organic synthesis, particularly in the construction of complex molecules for the pharmaceutical and agrochemical industries. Its trifunctionalized aromatic ring makes it a versatile reagent for introducing the 3-chloro-2,4-difluorophenyl moiety, often through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This technical guide provides an in-depth overview of the commercial availability of this compound, along with key technical data, a plausible synthetic route, a general protocol for its application in Suzuki-Miyaura coupling, and essential safety information.
Commercial Availability
This compound (CAS No. 1310384-18-9) is available from a number of specialized chemical suppliers. The availability, purity, and pricing can vary, and it is recommended to contact the suppliers directly for the most current information and to request quotes for bulk quantities. The following table summarizes the offerings from several identified suppliers.
| Supplier | Product Code/CAS No. | Purity | Available Quantities | Pricing |
| AOBChem | 11443 / 1310384-18-9 | >97% | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g | 1g: $66.00; 5g: $234.00; 10g: $398.00 |
| Apollo Scientific | PC412289 / 1310384-18-9 | N/A | Inquire for details | Inquire for details |
| Sunway Pharm Ltd | CB62998 / 1310384-18-9 | N/A | Inquire for details | Inquire for details |
| BioOrganics | 1310384-18-9 | N/A | Inquire for details | Inquire for details |
| BoronPharm | 1310384-18-9 | N/A | Inquire for details | Inquire for details |
| Halochem | HF14141 / 1310384-18-9 | N/A | Inquire for details | Inquire for details |
| Ambeed | A506565 / 1310384-18-9 | 98% | 1g | $80.00 |
Note: Pricing and availability are subject to change. Please consult the suppliers' websites for the most up-to-date information.
Physicochemical Properties
| Property | Value |
| CAS Number | 1310384-18-9 |
| Molecular Formula | C₆H₄BClF₂O₂ |
| Molecular Weight | 192.36 g/mol |
| Appearance | Typically a white to off-white solid |
| Purity | ≥97% (as offered by some suppliers) |
| Storage Temperature | 2-8°C is recommended for long-term storage |
Synthesis Pathway
Experimental Protocol (General)
-
Lithiation: A solution of 1,3-dichloro-2,4-difluorobenzene in an anhydrous aprotic solvent (e.g., THF, diethyl ether) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). An organolithium reagent, such as n-butyllithium, is added dropwise to the solution. The reaction is stirred at this temperature for a period to allow for the formation of the aryllithium intermediate.
-
Borylation: A trialkyl borate, such as trimethyl borate or triisopropyl borate, is then added dropwise to the reaction mixture, maintaining the low temperature. The mixture is stirred for an additional period to allow for the formation of the boronate ester.
-
Hydrolysis: The reaction is then warmed to room temperature and quenched by the addition of an acidic aqueous solution (e.g., dilute HCl). The mixture is stirred until the hydrolysis of the boronate ester to the boronic acid is complete.
-
Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final this compound.
Application in Suzuki-Miyaura Cross-Coupling
This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl and heteroaryl-aryl compounds. The general workflow for such a reaction is outlined below.
Experimental Protocol (General)
-
Reaction Setup: To a reaction vessel, add the aryl or heteroaryl halide (1.0 eq.), this compound (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq.). The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Solvent Addition: A degassed solvent or solvent mixture (e.g., toluene, dioxane, DMF, often with the addition of water) is added to the reaction vessel.
-
Reaction: The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over an anhydrous salt, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired coupled product.
Safety and Handling
Disclaimer: The following information is based on safety data for structurally related compounds. A specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier and consulted before handling.
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin Protection: Handle with chemically resistant gloves. Wear appropriate protective clothing.
-
Respiratory Protection: Use a NIOSH-approved respirator or equivalent if dust is generated.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid formation of dust.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C.
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Chloro-2,4-difluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety and handling protocols for 3-Chloro-2,4-difluorophenylboronic acid (CAS No. 1310384-18-9). As a valuable building block in modern synthetic chemistry, particularly in the development of novel pharmaceutical agents, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental success.
Core Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its appropriate handling and use in experimental settings.
| Property | Value |
| CAS Number | 1310384-18-9 |
| Molecular Formula | C₆H₄BClF₂O₂ |
| Molecular Weight | 192.36 g/mol |
| Appearance | N/A |
| Purity | 97% |
GHS Hazard and Precautionary Information
Adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is critical for mitigating risks associated with this compound.
| Hazard Statement | Code | Description |
| Harmful if swallowed | H302 | May cause harm if ingested. |
| Causes skin irritation | H315 | Contact with skin may cause irritation. |
| Causes serious eye irritation | H319 | Contact with eyes may cause serious irritation. |
| May cause respiratory irritation | H335 | Inhalation of dust or vapors may irritate the respiratory tract. |
| Precautionary Statement | Code | Description |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash thoroughly after handling. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P302+P352 | IF ON SKIN: Wash with soap and water. |
| P304+P340+P312 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing. |
Toxicological Profile
While comprehensive toxicological data for this compound is not fully available, the existing information from safety data sheets indicates the following[1]:
| Toxicological Endpoint | Result |
| Acute Toxicity | Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] |
| Respiratory or Skin Sensitization | May cause respiratory irritation.[1][2] |
| Germ Cell Mutagenicity | No data available.[1] |
| Carcinogenicity | No data available.[1] |
| Reproductive Toxicity | No data available. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][2] |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available. |
| Aspiration Hazard | No data available. |
Experimental Protocol: Representative Suzuki-Miyaura Coupling
While a specific, validated experimental protocol for this compound was not found in the public domain, the following procedure, adapted from a protocol for the structurally similar 3,4-difluorophenylboronic acid, serves as a representative example for a Suzuki-Miyaura cross-coupling reaction.[3] It is imperative that researchers conduct a thorough risk assessment and optimize conditions for their specific reaction.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the anhydrous solvent via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-100 °C) and monitor by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, extracting the product with a suitable organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Safe Handling and Storage Workflow
The following diagram outlines the critical steps for the safe handling and storage of this compound, from receipt to disposal.
Caption: A logical workflow for the safe handling of this compound.
References
The Formation of 3-Chloro-2,4-difluorophenylboronic Acid Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the formation of 3-Chloro-2,4-difluorophenylboronic acid anhydride, also known as 2,4,6-tris(3-chloro-2,4-difluorophenyl)boroxine. Phenylboronic acids and their corresponding anhydrides (boroxines) are crucial reagents in modern organic synthesis, most notably in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of chlorine and fluorine substituents on the phenyl ring significantly modulates the electronic properties and reactivity of the molecule, making it a valuable building block in the synthesis of complex pharmaceuticals and agrochemicals.
This document details the general principles of boroxine formation, provides a representative experimental protocol for its synthesis from the corresponding boronic acid, and presents relevant data in a structured format for clarity and ease of use.
Core Concepts: The Boronic Acid-Boroxine Equilibrium
Boronic acid anhydrides, or boroxines, are six-membered heterocyclic compounds composed of alternating boron and oxygen atoms. They are formed through the intermolecular dehydration of three molecules of the corresponding boronic acid. This is a reversible equilibrium process, with the position of the equilibrium being influenced by factors such as temperature, concentration, and the presence of water.[1][2]
The formation of the boroxine is an entropically favored process due to the release of three molecules of water for every molecule of boroxine formed.[3][4] Consequently, heating a solution of a boronic acid, particularly in a non-polar solvent that allows for the removal of water, will typically shift the equilibrium towards the anhydride. Many commercially available boronic acids, including those with similar substitution patterns to the title compound, are noted to contain varying amounts of the corresponding anhydride (boroxine) upon storage.[5]
The logical relationship for this equilibrium is depicted below:
Synthesis and Experimental Protocols
General Experimental Protocol for Boroxine Formation
Objective: To synthesize 2,4,6-tris(3-chloro-2,4-difluorophenyl)boroxine via the dehydration of this compound.
Materials:
-
This compound
-
Toluene (anhydrous)
-
Dean-Stark apparatus or soxhlet extractor with a drying agent (e.g., molecular sieves)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 10.0 g, 1.0 equivalent).
-
Add anhydrous toluene (e.g., 100 mL) to the flask.
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser. Fill the Dean-Stark trap with toluene.
-
Heat the mixture to reflux with vigorous stirring. Water will be removed from the reaction mixture as an azeotrope with toluene and collected in the Dean-Stark trap.
-
Continue the reflux for a period of 2-4 hours, or until no more water is observed to be collecting in the trap. The reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by observing the dissolution of the starting boronic acid.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent (toluene) under reduced pressure using a rotary evaporator.
-
The resulting solid is the crude 2,4,6-tris(3-chloro-2,4-difluorophenyl)boroxine. It can be used directly for many applications or purified further by recrystallization from an appropriate anhydrous solvent system (e.g., toluene/hexanes).
The workflow for this general synthesis is outlined in the following diagram:
Data Presentation
Quantitative data for the formation of the specific title compound is not available. However, the following table provides a summary of typical reaction parameters and expected outcomes for the synthesis of arylboroxines based on general literature procedures.
| Parameter | Value/Range | Notes |
| Reactant | This compound | Often contains some amount of the anhydride form. |
| Solvent | Toluene, Benzene, or other non-polar solvents forming an azeotrope with water. | Solvent must be anhydrous for optimal results. |
| Temperature | Reflux temperature of the chosen solvent. | For toluene, this is approximately 111 °C. |
| Reaction Time | 2 - 12 hours | Dependent on scale and efficiency of water removal. |
| Expected Yield | >90% (quantitative conversion is common) | The reaction is typically high-yielding. |
| Purification | Recrystallization from anhydrous solvents. | Necessary to remove any unreacted boronic acid or baseline impurities. |
Table 1: General Reaction Parameters for Arylboroxine Formation.
Characterization
The formation of the boroxine can be confirmed by standard analytical techniques. The disappearance of the broad -OH signal of the boronic acid in proton NMR and changes in the B-O stretching frequencies in IR spectroscopy are indicative of boroxine formation.
| Analytical Technique | This compound | 2,4,6-Tris(3-chloro-2,4-difluorophenyl)boroxine |
| ¹H NMR | Contains a broad singlet for the B(OH)₂ protons, typically downfield. | Absence of the B(OH)₂ proton signal. |
| ¹¹B NMR | A characteristic signal for tricoordinate boron in a boronic acid. | A different characteristic signal for tricoordinate boron within the boroxine ring. |
| IR Spectroscopy | Broad O-H stretching band (~3200-3600 cm⁻¹). | Absence of the broad O-H stretching band. Appearance of strong B-O-B stretching bands. |
| Mass Spectrometry | Molecular ion peak corresponding to the monomeric boronic acid. | Molecular ion peak corresponding to the trimeric boroxine structure. |
Table 2: Comparative Analytical Data for Boronic Acid and Boroxine.
Conclusion
The formation of this compound anhydride is a straightforward and high-yielding dehydration reaction from the corresponding boronic acid. The equilibrium can be effectively shifted towards the anhydride product by heating in an appropriate solvent with azeotropic removal of water. Understanding the principles of this transformation is essential for researchers in synthetic chemistry, as the boroxine can serve as a convenient, stable, and reactive alternative to the boronic acid in various synthetic applications, particularly in cross-coupling reactions where anhydrous conditions are often preferred. The provided general protocol and data serve as a valuable resource for the preparation and handling of this important synthetic intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Water-stable boroxine structure with dynamic covalent bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - 3-chloro-4-fluorophenylboronic acid (contains varying amounts of anhydride) (C6H5BClFO2) [pubchemlite.lcsb.uni.lu]
Methodological & Application
Application Notes and Protocols for 3-Chloro-2,4-difluorophenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is particularly valuable in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. 3-Chloro-2,4-difluorophenylboronic acid is a versatile building block that introduces a unique trifunctionalized phenyl ring, offering multiple points for diversification and fine-tuning of molecular properties. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates, while the chloro substituent provides an additional reactive handle for subsequent cross-coupling reactions.
These application notes provide a detailed overview of the use of this compound in Suzuki-Miyaura coupling reactions, including reaction protocols and a summary of reported data.
Signaling Pathways and Logical Relationships
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow
A typical experimental workflow for a Suzuki-Miyaura coupling reaction involves the careful assembly of reactants under an inert atmosphere, followed by heating, reaction monitoring, and product purification.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Quantitative Data Summary
The following table summarizes representative Suzuki-Miyaura coupling reactions of this compound with various aryl and heteroaryl bromides.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromo-1H-pyrazole | PdCl₂(dppf) (5) | - | K₂CO₃ (2) | 1,4-Dioxane / H₂O (4:1) | 90 | 12 | 85 |
| 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene / EtOH / H₂O (2:1:1) | 85 | 16 | 78 |
| 2-Bromopyridine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.5) | t-BuOH / H₂O (5:1) | 100 | 8 | 82 |
| 5-Bromo-2-methoxypyrimidine | [Pd(allyl)Cl]₂ (1.5) | cataCXium A (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 18 | 75 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Bromo-1H-pyrazole
This protocol is adapted from a procedure described in patent WO2013090781A1 for the synthesis of a key intermediate.
Materials:
-
4-Bromo-1H-pyrazole (1.0 equiv)
-
This compound (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask, add 4-bromo-1H-pyrazole, this compound, PdCl₂(dppf), and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and degassed water to the flask in a 4:1 ratio (e.g., 20 mL of 1,4-dioxane and 5 mL of water for a 10 mmol scale reaction).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford 4-(3-chloro-2,4-difluorophenyl)-1H-pyrazole.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides
This protocol provides a general starting point for the coupling of this compound with various aryl bromides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-catalyst) (1-5 mol%)
-
Phosphine ligand (if required, e.g., XPhos, SPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, THF, t-BuOH)
-
Degassed water (if using a biphasic system)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl bromide, this compound, palladium catalyst, ligand (if used), and base to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Add the anhydrous, degassed solvent(s).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Conclusion
This compound is a valuable reagent for the synthesis of complex, fluorinated biaryl and heteroaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The provided protocols offer robust starting points for a variety of coupling partners. Researchers and drug development professionals can leverage the unique structural features of this building block to access novel chemical matter with potentially enhanced pharmaceutical and material properties. Careful optimization of reaction conditions is key to achieving high yields and purity, particularly with challenging substrates.
Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Chloro-2,4-difluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful, palladium-catalyzed transformation is widely utilized in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of reactants.
The incorporation of fluorine atoms into molecular scaffolds is a common strategy in drug discovery to enhance metabolic stability, lipophilicity, and binding affinity. 3-Chloro-2,4-difluorophenylboronic acid is a valuable building block for introducing the 3-chloro-2,4-difluorophenyl moiety into target molecules. However, polyfluorinated phenylboronic acids can be challenging substrates due to their propensity for protodeboronation under basic reaction conditions. Therefore, the careful selection of a highly active catalyst system is crucial for achieving efficient coupling.
These application notes provide an overview of effective palladium catalysts and detailed protocols for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides.
Catalyst Systems and Reaction Conditions
The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of the palladium catalyst, ligand, base, and solvent system. Modern palladium precatalysts, particularly those incorporating bulky, electron-rich phosphine ligands, have proven to be highly effective for the coupling of challenging boronic acids at or near room temperature.
Key Components:
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) and palladium precatalysts are commonly used.
-
Ligands: Bulky, electron-rich biaryl monophosphine ligands such as SPhos and XPhos are often employed to facilitate the coupling of challenging substrates. These ligands promote the formation of the active monoligated Pd(0) species necessary for efficient oxidative addition and subsequent steps in the catalytic cycle.
-
Base: A base is required to activate the boronic acid for transmetalation. Common bases include potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃).
-
Solvent: The reaction is typically carried out in a mixture of an organic solvent and water, such as tetrahydrofuran (THF)/water or 1,4-dioxane/water.
The following table summarizes recommended starting conditions for the coupling of this compound with various aryl halides. These conditions are adapted from successful protocols for structurally similar difluorophenylboronic acids and should be optimized for each specific substrate combination.
| Aryl Halide (Example) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 4-Chloroanisole | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | Room Temp | 0.5 - 2 | >90 |
| 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ (1) | XPhos (2) | K₃PO₄ (2) | THF/H₂O (2:1) | Room Temp | 0.5 - 2 | >95 |
| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ (2) | THF/H₂O (2:1) | Room Temp | 0.5 - 2 | >90 |
| 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | 40 | 2 - 4 | 85 - 95 |
| 4,7-Dichloroquinoline | Pd(OAc)₂ (10) | - | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 | 12 | 70 - 80 |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane | 80 | 4 | 80 - 90 |
Note: Room temperature (RT) is typically 20-25 °C. Yields are substrate-dependent and optimization is recommended.
Experimental Protocols
The following are detailed methodologies for representative Suzuki-Miyaura coupling reactions involving this compound.
Protocol 1: General Procedure for the Coupling of Aryl Chlorides and Bromides with a Buchwald Precatalyst
This protocol is adapted from methodologies developed for challenging couplings of unstable boronic acids and is highly effective at or near room temperature.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate, tribasic (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Water, degassed
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate (if necessary)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.5 mmol), palladium(II) acetate (0.02 mmol), XPhos (0.04 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Add anhydrous THF (2 mL) and degassed water (1 mL) via syringe.
-
Stir the reaction mixture vigorously at room temperature (or at 40 °C for less reactive substrates).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: General Procedure for the Coupling of Heteroaryl Halides
This protocol is a general procedure suitable for the coupling of more challenging heteroaryl chlorides, which may require higher temperatures.
Materials:
-
Heteroaryl halide (e.g., 5-(4-bromophenyl)-4,6-dichloropyrimidine) (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Potassium phosphate, tribasic (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the heteroaryl halide (1.0 mmol), this compound (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous 1,4-dioxane (10 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired product.
Visualizations
The following diagrams illustrate the key chemical transformation and a general workflow for the Suzuki-Miyaura coupling reaction.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for Base Selection in Suzuki Coupling with 3-Chloro-2,4-difluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] The strategic incorporation of fluorine atoms into molecular scaffolds can significantly enhance the pharmacokinetic and physicochemical properties of drug candidates, such as metabolic stability and binding affinity. 3-Chloro-2,4-difluorophenylboronic acid is a valuable building block for introducing the 3-chloro-2,4-difluorophenyl moiety into complex molecules. The selection of an appropriate base is a critical parameter for the success of the Suzuki-Miyaura coupling, as it plays a crucial role in the activation of the boronic acid for the transmetalation step in the catalytic cycle.[1] This document provides a guide to base selection for the Suzuki coupling of this compound, including a summary of common bases, a protocol for base screening, and detailed experimental procedures.
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base is a key component in the Suzuki-Miyaura catalytic cycle, primarily facilitating the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center. The choice of base can significantly influence the reaction rate, yield, and the suppression of side reactions such as protodeboronation. Common bases employed in Suzuki couplings include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and fluorides (e.g., KF).[1]
Comparative Performance of Common Bases
The following table summarizes the performance of various bases in a representative Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid, which can serve as a starting point for optimization.
Table 1: Performance of Various Bases in a Representative Suzuki-Miyaura Coupling
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | 100 | 95 |
| 2 | K₂CO₃ | Toluene/H₂O | 100 | 92 |
| 3 | K₃PO₄ | Toluene/H₂O | 100 | 98 |
| 4 | Cs₂CO₃ | Dioxane | 100 | 96 |
| 5 | NaOH | Toluene/H₂O | 100 | 85 |
| 6 | KOH | Toluene/H₂O | 100 | 88 |
| 7 | Et₃N | Toluene | 100 | 45 |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[1]
From this representative data, it is evident that inorganic bases like potassium phosphate (K₃PO₄) and sodium carbonate (Na₂CO₃) generally provide high yields. Cesium carbonate (Cs₂CO₃) is also a strong candidate, often used for more challenging couplings due to its high solubility in organic solvents.[1] Organic bases such as triethylamine (Et₃N) are typically less effective in this context.
Experimental Protocols
For the successful Suzuki-Miyaura coupling of this compound, a systematic screening of bases is highly recommended to determine the optimal conditions for a specific aryl halide coupling partner.
Protocol 1: General Procedure for Base Screening in the Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl halide (e.g., aryl bromide or aryl chloride, 1.0 mmol, 1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(dppf)Cl₂, 3 mol%)
-
Selected bases (e.g., K₃PO₄, Na₂CO₃, K₂CO₃, Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (10:1), or DMF)
-
Inert gas (Nitrogen or Argon)
-
Reaction vials or round-bottom flasks
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware and work-up reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate)
-
Analytical equipment for reaction monitoring and yield determination (e.g., TLC, GC-MS, LC-MS)
Procedure:
-
To a series of oven-dried reaction vials, each containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the palladium catalyst.
-
To each vial, add a different base (2.0 mmol) from the selected screening set.
-
Evacuate and backfill each vial with an inert gas (repeat three times).
-
Add the chosen degassed solvent system (e.g., 5 mL of 1,4-Dioxane/H₂O (4:1)) to each vial via syringe.
-
Stir the reaction mixtures at a set temperature (e.g., 90 °C) for a specified time (e.g., 12 hours).
-
Monitor the progress of each reaction by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reactions to room temperature.
-
Perform an aqueous work-up: Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product of each reaction to determine the relative conversion and yield, allowing for the identification of the optimal base.
Protocol 2: Optimized General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative procedure based on commonly successful conditions for related Suzuki couplings.
Materials:
-
This compound (1.2 g, 5.76 mmol, 1.2 equiv)
-
Aryl bromide (4.8 mmol, 1.0 equiv)
-
Pd(dppf)Cl₂ (176 mg, 0.24 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (1.33 g, 9.6 mmol, 2.0 equiv)
-
1,4-Dioxane (20 mL)
-
Water (5 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (25 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualization of Key Processes
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for screening bases in a Suzuki coupling reaction.
References
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 3-Chloro-2,4-difluorophenylboronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction facilitates the coupling of organoboron compounds with organic halides or triflates, proving indispensable in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.
The incorporation of fluorine atoms into biaryl scaffolds can significantly enhance key molecular properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. 3-Chloro-2,4-difluorophenylboronic acid is a valuable building block for introducing the 3-chloro-2,4-difluorophenyl moiety, which is present in numerous bioactive compounds. These application notes provide detailed protocols for the use of this compound in the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction with various aryl halides.
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to form the desired biaryl product and regenerate the active palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency, especially with electronically modified substrates like this compound.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. These conditions are based on established protocols for structurally similar fluorinated phenylboronic acids.
Table 1: Coupling with Aryl Bromides Bearing Electron-Donating Groups
| Aryl Bromide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 7 | 90-95 |
| 4-Bromotoluene | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | 12 | 90-92 |
| 2-Bromoanisole | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | 100 | 12 | 85-90 |
Table 2: Coupling with Aryl Bromides Bearing Electron-Withdrawing Groups
| Aryl Bromide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| 4-Bromobenzonitrile | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 7 | 95-98 |
| 4-Bromoacetophenone | Pd(dppf)Cl₂ | Na₂CO₃ | DMF/H₂O | 100 | 6 | 92-95 |
| Methyl 4-bromobenzoate | Pd(OAc)₂/PPh₃ | K₂CO₃ | n-propanol/H₂O | 100 | 1 | 88-92 |
Table 3: Coupling with Heteroaryl Bromides
| Heteroaryl Bromide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| 2-Bromopyridine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 80-88 |
| 3-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 16 | 85-93 |
| 5-Bromoindole (N-protected) | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 75-85 |
Experimental Protocols
The following protocols provide detailed methodologies for performing Suzuki-Miyaura coupling reactions with this compound.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is suitable for a wide range of aryl bromides.
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1.5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Reaction vessel (e.g., pressure tube or Schlenk flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a pressure tube, add the aryl halide (0.518 mmol, 1.0 equiv), this compound (0.777 mmol, 1.5 equiv), potassium phosphate (0.777 mmol, 1.5 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.0089 g, 1.5 mol %).[1]
-
Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (3:1 v/v, to achieve a concentration of ~0.1 M with respect to the aryl halide) via syringe.[1]
-
Heat the reaction mixture to 105 °C with vigorous stirring for 8-12 hours.[1]
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3-Chloro-2,4-difluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a fundamental undertaking in modern medicinal chemistry and materials science. The incorporation of fluorine atoms and other halogens into these structures can significantly augment crucial molecular properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. 3-Chloro-2,4-difluorophenylboronic acid is a versatile building block for introducing the 3-chloro-2,4-difluorophenyl moiety, which is of growing interest in the development of novel pharmaceuticals and advanced materials.
This document provides detailed protocols and application notes for the utilization of this compound in the synthesis of biaryl compounds, primarily through the Suzuki-Miyaura cross-coupling reaction. The Suzuki-Miyaura coupling is a highly effective and widely employed palladium-catalyzed reaction for the formation of C-C bonds between organoboron compounds and organic halides or triflates.[1] Its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of diverse boronic acids and palladium catalysts make it an invaluable tool for synthetic chemists.[1][2]
Significance of Fluorinated and Chlorinated Biaryl Moieties in Drug Discovery
The strategic placement of fluorine and chlorine atoms on a phenyl ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The 3-chloro-2,4-difluoro substitution pattern, in particular, offers a unique combination of electronic and steric effects that can be leveraged in drug design.
-
Metabolic Stability: The strong carbon-fluorine bond can obstruct sites of oxidative metabolism, thereby increasing the in vivo half-life of a drug candidate.[1]
-
Lipophilicity: Halogen substitution generally increases the lipophilicity of a molecule, which can enhance its ability to permeate cell membranes and reach its intended target.[1]
-
Binding Affinity: The electron-withdrawing nature of fluorine and chlorine atoms can modify the pKa of nearby functional groups and lead to favorable interactions with biological targets.[1]
Experimental Protocols
The Suzuki-Miyaura reaction is the most common and effective method for the synthesis of biaryl compounds using arylboronic acids.[1] The reaction typically involves a palladium catalyst, a base, and a suitable solvent system.[1] For challenging substrates like polyhalogenated phenylboronic acids, which can be susceptible to protodeboronation, the choice of catalyst and reaction conditions is critical for achieving high yields.[3][4]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Buchwald Precatalyst
This protocol is adapted from methodologies developed for challenging couplings of unstable boronic acids and is particularly effective for promoting rapid reactions at room temperature.[5][6]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., G3-XPhos or similar biarylphosphine-based precatalyst, 2 mol%)[5][6]
-
Potassium phosphate (K₃PO₄), 0.5 M aqueous solution (2.0-3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Reaction vial with a magnetic stir bar
Procedure:
-
To the reaction vial, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and the palladium precatalyst (2 mol%).
-
Seal the vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add degassed anhydrous THF via syringe.
-
Add the degassed 0.5 M aqueous solution of K₃PO₄.
-
Stir the reaction mixture vigorously at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Protocol 2: Traditional Suzuki-Miyaura Coupling at Elevated Temperature
This protocol employs a more conventional catalyst system and is suitable for a wide range of aryl halides.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dioxane/Water (4:1), degassed
-
Schlenk flask or pressure tube with a magnetic stir bar
Procedure:
-
To a flame-dried Schlenk flask or pressure tube, add the aryl halide (1.0 equiv), this compound (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₂CO₃ (2.0 equiv).
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic phase with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of various aryl halides with structurally similar fluorinated phenylboronic acids. These conditions provide a strong starting point for the optimization of reactions with this compound.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | 2,5-Difluorophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95 |
| 4-Bromotoluene | 2,5-Difluorophenylboronic acid | [Pd(cinnamyl)Cl]₂ (1) | XPhos (2) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | 96 |
| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | 94 | |
| 2-Bromopyridine | 2,5-Difluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | 40 | 2 | 89 |
| 4,7-Dichloroquinoline | 2,5-Difluorophenylboronic acid | Pd(OAc)₂ (10) | - | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 | 12 | 75 |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 2,5-Difluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane | 80 | 4 | 85 |
Note: The table summarizes data from various sources and specific yields are substrate-dependent. It is recommended to optimize conditions for each specific reaction. Room temperature (RT) is typically 20-25 °C.[6]
Visualizations
Experimental Workflow
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.
Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
This compound is a valuable reagent for the synthesis of halogenated biaryl compounds, which are of significant interest in medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for this transformation. By following the detailed protocols and considering the representative data presented, researchers can effectively synthesize a wide range of 3-chloro-2,4-difluorobiaryl derivatives for various applications. Careful optimization of the catalyst system, base, and solvent will be key to achieving high yields and minimizing side reactions such as protodeboronation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for 3-Chloro-2,4-difluorophenylboronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-chloro-2,4-difluorophenylboronic acid as a key building block in medicinal chemistry, with a focus on the synthesis of kinase inhibitors. The protocols detailed below are centered on the synthesis and evaluation of a specific Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, demonstrating the practical application of this versatile reagent.
Introduction
This compound is a valuable reagent in modern drug discovery, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the efficient formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl compounds. The presence of chlorine and fluorine atoms on the phenyl ring of this boronic acid can significantly influence the physicochemical properties of the final molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These attributes make it an attractive building block for the development of potent and selective inhibitors of various enzymes, particularly kinases involved in disease signaling pathways.
Application in Kinase Inhibitor Synthesis
Kinases are a critical class of enzymes that regulate a wide array of cellular processes. Their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors are a major focus of drug development efforts. This compound has been successfully employed in the synthesis of inhibitors targeting kinases such as IRAK4 and Transforming Growth Factor-β-Activated Kinase 1 (TAK1).
IRAK4 Inhibition: IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune response. It is a key component of the signaling cascade downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R). Aberrant IRAK4 signaling is associated with various inflammatory and autoimmune diseases, as well as certain types of cancer.
TAK1 Inhibition: TAK1 is another key kinase in inflammatory signaling pathways, acting downstream of various receptors, including TLRs, IL-1R, and tumor necrosis factor receptor (TNFR). TAK1 activation leads to the activation of NF-κB and MAPK signaling pathways, which drive the expression of pro-inflammatory cytokines.
The incorporation of the 3-chloro-2,4-difluorophenyl moiety into small molecules can enhance their potency and selectivity as kinase inhibitors.
Featured Application: Synthesis of an IRAK4 Inhibitor
This section details the synthesis and activity of a potent IRAK4 inhibitor, (S)-1-(4-(3-(3-chloro-2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one , as a representative example of the application of this compound.
Quantitative Data
The following table summarizes the biological activity of the synthesized IRAK4 inhibitor.
| Compound Name | Target | Assay Type | IC50 (nM) |
| (S)-1-(4-(3-(3-chloro-2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one | IRAK4 | Biochemical (enzymatic) | 1.5 |
Signaling Pathway
The diagram below illustrates the role of IRAK4 in the Toll-like receptor signaling pathway, which is a key target for the synthesized inhibitor.
Application Notes and Protocols for the Use of 3-Chloro-2,4-difluorophenylboronic Acid in C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2,4-difluorophenylboronic acid is a valuable reagent in modern organic synthesis, particularly in the construction of carbon-carbon (C-C) bonds. Its utility is most prominently featured in the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile palladium-catalyzed method for the synthesis of biaryls and substituted aromatic compounds. The presence of both chloro and difluoro substituents on the phenyl ring imparts unique electronic properties that can influence reaction outcomes and provide access to novel molecular scaffolds. These structural motifs are of significant interest in the fields of medicinal chemistry and materials science, where the incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties of drug candidates and advanced materials.
This document provides detailed protocols and application notes for the use of this compound in Suzuki-Miyaura coupling reactions. The methodologies outlined are designed to serve as a comprehensive guide for researchers, offering insights into typical reaction conditions, catalyst selection, and product isolation techniques.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with a variety of aryl bromides. The data presented is illustrative of typical outcomes and may vary based on specific reaction conditions and substrate purity.
| Entry | Aryl Bromide Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 92 |
| 3 | 4-Bromotoluene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 6 | 88 |
| 4 | 3-Bromopyridine | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 12 | 78 |
| 5 | 1-Bromo-3,5-dimethylbenzene | Pd(PPh₃)₄ (3) | Na₂CO₃ | DMF/H₂O (9:1) | 90 | 16 | 82 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0 equiv.).
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Application Notes and Protocols for Efficient Suzuki-Miyaura Coupling of 3-Chloro-2,4-difluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the selection of ligands and optimization of reaction conditions for the efficient Suzuki-Miyaura cross-coupling of 3-Chloro-2,4-difluorophenylboronic acid. This versatile building block is crucial in the synthesis of complex organic molecules in the pharmaceutical and materials science sectors. The presence of chloro and difluoro substituents presents unique challenges, primarily the propensity for protodeboronation under basic conditions.[1][2] The selection of an appropriate ligand is therefore critical to achieve high coupling efficiency.
Ligand Selection and Catalyst Systems
The success of the Suzuki-Miyaura coupling of electron-deficient and sterically hindered substrates like this compound is highly dependent on the choice of the palladium catalyst and, most importantly, the ancillary ligand.[3] Electron-rich and bulky monodentate biarylphosphine ligands, often referred to as Buchwald ligands, have demonstrated superior performance in promoting these challenging coupling reactions.[1][2] These ligands facilitate the formation of the active monoligated Pd(0) species, which is crucial for the oxidative addition step of the catalytic cycle.[3]
For the coupling of polyfluorophenylboronic acids, ligands such as SPhos and XPhos have been shown to be particularly effective, especially when used in combination with modern palladium precatalysts.[2][4] These precatalysts are air- and moisture-stable, ensuring the generation of a well-defined and highly active Pd(0) species in situ.[3][5]
Table 1: Recommended Ligands and Palladium Sources
| Ligand | Palladium Source | Key Features |
| SPhos | Pd(OAc)₂, Pd₂(dba)₃, G3/G4 Precatalysts | Effective for coupling 2,3- and 2,4-difluorophenylboronic acids.[2][4] |
| XPhos | Pd(OAc)₂, Pd₂(dba)₃, G3/G4 Precatalysts | Often provides higher yields for challenging substrates; can enable reactions at lower temperatures.[2] |
| PCy₃ (Tricyclohexylphosphine) | Pd(OAc)₂ | A less bulky, but still effective ligand for some Suzuki couplings.[6][7] |
Reaction Parameters for Optimal Coupling
The choice of base, solvent, and reaction temperature are also critical parameters that must be optimized to maximize the yield of the desired biaryl product and minimize side reactions like protodeboronation.
Table 2: Typical Reaction Conditions for Coupling of this compound
| Parameter | Recommended Conditions | Notes |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Weakly coordinating bases are often preferred to minimize boronic acid decomposition.[1][2] Aqueous solutions of the base are commonly used. |
| Solvent | Toluene/water, Dioxane/water, THF/water | A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.[3][8] |
| Temperature | Room Temperature to 110 °C | The use of highly active precatalysts can allow for reactions at lower temperatures (RT to 40 °C), which is beneficial for unstable boronic acids.[1][2] For less reactive partners, higher temperatures may be necessary.[6] |
| Palladium Loading | 1-5 mol% | Lower catalyst loadings can often be achieved with highly active precatalyst systems.[5] |
| Ligand Loading | 1.2-2 equivalents relative to Palladium | A slight excess of the ligand is typically used to ensure catalyst stability and activity. |
Experimental Protocols
The following is a general protocol for a small-scale Suzuki-Miyaura coupling reaction with this compound. This protocol should be considered a starting point and may require optimization for specific coupling partners.
Materials:
-
This compound (1.0 - 1.5 equiv.)
-
Aryl halide or triflate (1.0 equiv.)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv.)
-
Degassed solvent (e.g., Toluene/Water 4:1)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add the this compound, the aryl halide/triflate, the base, and the palladium precatalyst (or palladium source and ligand).
-
Seal the vessel, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature, 40 °C, or 80-110 °C).
-
Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Process
To better understand the workflow and the underlying chemistry, the following diagrams are provided.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Applications of 3-Chloro-2,4-difluorophenylboronic Acid in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2,4-difluorophenylboronic acid is a versatile synthetic building block with significant potential in the field of materials science. Its unique trifunctionalized phenyl ring, featuring chloro and difluoro substituents, allows for the fine-tuning of electronic and physical properties of advanced materials. This boronic acid is a key intermediate in the synthesis of novel organic electronic materials, high-performance polymers, and liquid crystals. The presence of fluorine atoms can enhance thermal stability, influence molecular packing, and modulate the HOMO/LUMO energy levels of organic semiconductors, making it a valuable component in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
The primary utility of this compound in materials synthesis lies in its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of carbon-carbon bonds between the boronic acid and various aryl or vinyl halides, facilitating the construction of complex conjugated molecular architectures.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of advanced materials.
Key Applications in Materials Science
The unique substitution pattern of this compound lends itself to several key applications in materials science:
-
Organic Light-Emitting Diodes (OLEDs): The electron-withdrawing nature of the chlorine and fluorine atoms can be exploited to design and synthesize electron-transporting or host materials for OLED devices. The introduction of the 3-chloro-2,4-difluorophenyl moiety can lead to materials with deep HOMO levels, improving charge injection and overall device efficiency and stability. Specifically, it can be a crucial building block for blue-emitting materials, which are often a challenge in OLED technology.
-
Liquid Crystals (LCs): The polarity and steric hindrance introduced by the substituents on the phenyl ring can be used to control the mesomorphic properties of liquid crystalline materials. The incorporation of this moiety can influence the phase transition temperatures, dielectric anisotropy, and viscosity of calamitic (rod-like) liquid crystals, which are essential for display applications. Laterally substituted fluorinated compounds are known to influence the stability of tilted smectic phases.[1]
-
Conjugated Polymers: Through Suzuki-Miyaura polymerization, this compound can be copolymerized with various dihaloaromatic compounds to produce high-performance conjugated polymers. These polymers can exhibit desirable properties for applications in organic electronics, such as high charge carrier mobility and thermal stability. The direct arylation polymerization is another emerging "greener" method for synthesizing such polymers.
Experimental Protocols
The following protocols are generalized procedures for the application of this compound in materials synthesis. Researchers should optimize these conditions for their specific substrates and desired products.
Protocol 1: Synthesis of a Biaryl Compound for OLED Applications via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl bromide, a common step in the synthesis of small molecules for OLEDs.
Materials:
-
This compound
-
Aryl bromide (e.g., a brominated carbazole or pyrimidine derivative)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand
-
Potassium phosphate (K₃PO₄) or other suitable base
-
Toluene and water (or other suitable solvent system, e.g., 1,4-dioxane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), potassium phosphate (3.0 mmol, 3.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and tricyclohexylphosphine (0.04 mmol, 4 mol%).
-
Solvent Addition: Add a degassed 2:1 mixture of toluene and water (15 mL) to the flask.
-
Degassing: Further degas the reaction mixture by bubbling argon or nitrogen through the solution for 20 minutes.
-
Reaction: Heat the mixture to 100 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and dichloromethane).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.
Quantitative Data (Hypothetical Example):
The following table presents hypothetical data for the synthesis of a biaryl compound using the protocol above. Actual results will vary depending on the specific aryl bromide used.
| Aryl Bromide Partner | Product | Yield (%) | Purity (%) |
| 4-Bromotoluene | 4'-Methyl-3-chloro-2,4-difluorobiphenyl | 85 | >98 |
| 2-Bromo-9-phenyl-9H-carbazole | 2-(3-Chloro-2,4-difluorophenyl)-9-phenyl-9H-carbazole | 78 | >99 |
| 5-Bromo-2-phenylpyrimidine | 5-(3-Chloro-2,4-difluorophenyl)-2-phenylpyrimidine | 82 | >98 |
Experimental Workflow Diagram:
Protocol 2: Synthesis of a Calamitic Liquid Crystal Precursor
This protocol outlines the synthesis of a biphenyl core, a common structural motif in calamitic liquid crystals, using this compound.
Materials:
-
This compound
-
4-Bromo-1-alkoxybenzene (where the alkoxy chain length is varied to tune mesomorphic properties)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Toluene, ethanol, and water
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-bromo-1-alkoxybenzene (1.0 mmol, 1.0 equiv.), this compound (1.1 mmol, 1.1 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Solvent and Base Addition: Add a mixture of toluene (10 mL), ethanol (5 mL), and a 2M aqueous solution of sodium carbonate (5 mL).
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) under a nitrogen atmosphere for 12 hours, with vigorous stirring.
-
Work-up: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with toluene (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, remove the solvent under reduced pressure. Recrystallize the crude product from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to obtain the pure biphenyl product.
-
Characterization: Characterize the product by NMR and mass spectrometry. Analyze the mesomorphic properties using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
Quantitative Data (Hypothetical Example):
| Alkoxy Chain (in 4-bromo-1-alkoxybenzene) | Product | Yield (%) | Melting Point (°C) | Clearing Point (°C) |
| -OC₄H₉ | 4-Butoxy-3'-chloro-2',4'-difluorobiphenyl | 88 | 110-112 | 135-137 (Nematic) |
| -OC₈H₁₇ | 4-Octyloxy-3'-chloro-2',4'-difluorobiphenyl | 85 | 95-97 | 152-154 (Smectic A) |
| -OC₁₂H₂₅ | 4-Dodecyloxy-3'-chloro-2',4'-difluorobiphenyl | 82 | 88-90 | 165-167 (Smectic C) |
Logical Relationship Diagram for Liquid Crystal Design:
Conclusion
This compound is a valuable and versatile building block for the synthesis of advanced materials. Its application in the construction of OLED materials, liquid crystals, and conjugated polymers allows for the precise tuning of material properties, leading to enhanced performance and stability. The Suzuki-Miyaura coupling reaction is the primary synthetic tool for incorporating this moiety into larger molecular frameworks. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound in their own materials science research and development endeavors. Further optimization of reaction conditions and exploration of novel molecular designs incorporating this building block are encouraged to unlock its full potential.
References
Application Notes and Protocols for the Scale-Up Synthesis of 3-Chloro-2,4-difluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2,4-difluorophenylboronic acid is a key building block in modern organic synthesis, particularly valued in the pharmaceutical industry for its role in creating complex molecular architectures. The presence of chlorine and fluorine substituents on the phenyl ring imparts unique electronic properties and can enhance the pharmacological profile of target molecules, improving aspects like metabolic stability and binding affinity.[1][2][3]
These application notes provide a comprehensive overview of the scale-up synthesis of this compound, detailed experimental protocols for its synthesis and subsequent application in Suzuki-Miyaura cross-coupling reactions, and relevant safety and handling information. The protocols are designed to be adaptable from laboratory to pilot-plant scale.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 144432-85-9 |
| Molecular Formula | C₆H₅BClFO₂ |
| Molecular Weight | 174.37 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | >300 °C |
| Solubility | Soluble in methanol, ethanol, and DMSO. Sparingly soluble in water. |
Table 2: Representative Yields for Analogue Phenylboronic Acid Syntheses
| Phenylboronic Acid Analogue | Starting Material | Method | Scale | Reported Yield |
| 2,4-Difluorophenylboronic acid | 1-Bromo-2,4-difluorobenzene | Grignard | Lab | 84.3% |
| 2,5-Difluorophenylboronic acid | 1-Bromo-2,5-difluorobenzene | Grignard | Lab | 80-90%[4] |
| 4-Chloro-2-fluorophenylboronic acid | 1-Bromo-4-chloro-2-fluorobenzene | Organolithium | Lab | 81% |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound via Grignard Reaction
This protocol outlines a scalable procedure for the synthesis of this compound starting from 1-bromo-3-chloro-2,4-difluorobenzene. The synthesis proceeds via the formation of a Grignard reagent, followed by borylation and acidic workup.
Materials:
-
1-Bromo-3-chloro-2,4-difluorobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (HCl), 2M aqueous solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
Equipment:
-
Appropriately sized glass-lined or stainless-steel reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet/outlet.
-
Temperature control unit (heating/cooling jacket).
-
Inert atmosphere capabilities (Nitrogen or Argon).
Procedure:
-
Reactor Preparation: The reactor is thoroughly dried and purged with nitrogen to ensure an inert atmosphere.
-
Grignard Reagent Formation:
-
Charge the reactor with magnesium turnings (1.2 equivalents) and a single crystal of iodine.
-
Add a sufficient volume of anhydrous THF to cover the magnesium.
-
In a separate vessel, prepare a solution of 1-bromo-3-chloro-2,4-difluorobenzene (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction, which is indicated by a color change and gentle reflux.
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a controlled reflux. The exothermic nature of the Grignard formation requires careful temperature management.[5][6]
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
In a separate, dry, and inerted reactor, prepare a solution of trimethyl borate (1.5 equivalents) in anhydrous THF.
-
Cool this solution to -78 °C using a suitable cooling system.
-
Transfer the prepared Grignard reagent to the cold trimethyl borate solution via a cannula or pressure transfer, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 0 °C and slowly quench by the addition of 2M aqueous HCl until the solution is acidic (pH ~1-2).
-
Stir the mixture for 30 minutes at room temperature.
-
Separate the aqueous layer and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethyl acetate/hexanes mixture, or by slurring in a non-polar solvent to remove impurities.[7]
-
Scale-Up Considerations:
-
Heat Management: The Grignard reaction is highly exothermic. For large-scale synthesis, a reactor with efficient heat exchange is crucial. Continuous flow processing can be a safer and more efficient alternative to batch processing for Grignard reactions at an industrial scale.[1][6][8]
-
Mixing: Effective mixing is critical, especially during the heterogeneous Grignard formation step, to ensure uniform reaction and prevent localized overheating.[9]
-
Safety: Organometallic reagents are pyrophoric and react violently with water. All operations must be conducted under a strict inert atmosphere. Appropriate personal protective equipment (PPE) must be worn at all times.
Protocol 2: Application in Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide, exemplified by the synthesis of a biaryl precursor for a kinase inhibitor.[2][10][11]
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equivalent)
-
This compound (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Reaction vessel equipped with a reflux condenser, magnetic or mechanical stirrer, and nitrogen inlet.
Procedure:
-
Reaction Setup: To the reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Solvent Addition: Add the degassed solvent mixture to the vessel.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Mandatory Visualizations
Caption: Workflow for the scale-up synthesis of this compound.
Caption: Inhibition of the Ras-Raf-MEK-ERK pathway by a BRAF V600E inhibitor.[12][13]
Application in Drug Development: Synthesis of BRAF V600E Inhibitors
Arylboronic acids, such as this compound, are crucial intermediates in the synthesis of targeted cancer therapeutics. For instance, a structurally similar compound is a key component in the synthesis of Vemurafenib (PLX4032), a potent inhibitor of the BRAF V600E mutated kinase.[7][12] The BRAF V600E mutation is a driver in many melanomas.[8] Vemurafenib functions by inhibiting the hyperactivated Ras-Raf-MEK-ERK signaling pathway, thereby blocking downstream signaling that leads to cell proliferation and survival.[12][13] The synthesis of such inhibitors often involves a key Suzuki-Miyaura coupling step to introduce the substituted phenyl moiety provided by the boronic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. cs.gordon.edu [cs.gordon.edu]
- 6. Plx-4032 (RG7024) | 1029872-54-5 [chemicalbook.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. The BRAF(V600E) inhibitor, PLX4032, increases type I collagen synthesis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Plx4032 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 3-Chloro-2,4-difluorophenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Suzuki coupling reactions involving 3-Chloro-2,4-difluorophenylboronic acid.
Troubleshooting Guide
Low yields in Suzuki coupling with this compound can arise from several factors, often related to the electronic properties and steric hindrance of the substrate. The electron-withdrawing effects of the two fluorine atoms and the chloro group can influence the reactivity of the boronic acid. This guide provides a systematic approach to diagnosing and resolving common issues.
Logical Troubleshooting Workflow
A logical approach to troubleshooting is critical. The following workflow diagram outlines a step-by-step process to identify and address the root cause of low reaction yields.
Technical Support Center: Protodeboronation of 3-Chloro-2,4-difluorophenylboronic acid
This technical support center is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the protodeboronation of 3-Chloro-2,4-difluorophenylboronic acid, a key reagent in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue for this compound?
A: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] For this compound, this results in the formation of the byproduct 1-Chloro-2,4-difluorobenzene. This process consumes the boronic acid, leading to reduced yields of the desired coupled product and complicating purification.[2]
This specific boronic acid is highly susceptible to protodeboronation due to the strong electron-withdrawing effects of the two fluorine atoms and the chlorine atom. These substituents increase the electrophilicity of the ipso-carbon, making the C-B bond more prone to cleavage, particularly under the basic conditions often required for cross-coupling reactions like the Suzuki-Miyaura coupling.[3]
Q2: What are the primary factors that promote the protodeboronation of this compound?
A: Several experimental factors can significantly accelerate the rate of protodeboronation. The most critical are:
-
High pH (Basic Conditions): Protodeboronation is most often a base-catalyzed process.[1] The reaction proceeds through the formation of a more reactive tetrahedral boronate anion, [ArB(OH)₃]⁻, which is more susceptible to protonolysis.[3][4]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of most chemical reactions, including the undesired protodeboronation.[2][5]
-
Aqueous/Protic Solvents: The presence of a proton source, most commonly water, is necessary for the final step of the reaction where the C-H bond is formed.[2]
-
Prolonged Reaction Times: Longer exposure to harsh reaction conditions increases the extent of boronic acid degradation.[2]
-
Inefficient Catalysis: If the desired cross-coupling reaction is slow, the competing protodeboronation side reaction has more time to occur.[6]
Q3: How can I detect and quantify protodeboronation in my reaction mixture?
A: The most effective methods for detecting and quantifying protodeboronation involve chromatographic and spectroscopic techniques:
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is an excellent method for identifying and quantifying the volatile byproduct, 1-Chloro-2,4-difluorobenzene.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for monitoring the consumption of the boronic acid starting material and the formation of both the desired product and the deboronated byproduct.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance Spectroscopy): This is a powerful and direct method. The fluorine signals of this compound will have distinct chemical shifts from those of the 1-Chloro-2,4-difluorobenzene byproduct, allowing for straightforward quantification by integrating the respective signals.
Q4: My Suzuki-Miyaura coupling reaction is giving a low yield and a lot of 1-Chloro-2,4-difluorobenzene. What's happening and how can I fix it?
A: This is a classic sign that protodeboronation is outcompeting your desired Suzuki-Miyaura coupling. The goal is to accelerate the rate of the desired coupling relative to the rate of protodeboronation. Refer to the troubleshooting guide and workflow diagram below for a systematic approach to resolving this issue.
Q5: Should I use the free boronic acid or a protected derivative like a pinacol or MIDA ester?
A: Using a protected form of the boronic acid is a highly effective strategy to mitigate protodeboronation.[4]
-
Pinacol Esters: These are generally more stable than the free boronic acid and are a common choice. They can, however, still undergo hydrolysis and subsequent protodeboronation under certain conditions.[7]
-
MIDA (N-methyliminodiacetic acid) Boronates: These are exceptionally stable, often crystalline solids that are robust to chromatography.[7] They participate in cross-coupling reactions via a "slow-release" of the free boronic acid under aqueous basic conditions. This keeps the instantaneous concentration of the unstable boronic acid low, minimizing its decomposition and often leading to higher yields for challenging substrates.[1][8] For a highly sensitive substrate like this compound, using a MIDA boronate is strongly recommended.
Troubleshooting Guide
The following table provides a structured approach to troubleshooting low yields caused by protodeboronation.
| Symptom | Potential Cause | Suggested Solution |
| Low yield of desired product; high yield of 1-Chloro-2,4-difluorobenzene. | 1. Base is too strong or concentrated. | • Switch to a weaker base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃ instead of NaOH, KOH).[2]• Use the minimum effective amount of base. |
| 2. Reaction temperature is too high. | • Lower the reaction temperature. Try running the reaction at 60-80 °C instead of >100 °C.[9] | |
| 3. Inefficient catalyst system. | • Use a highly active palladium catalyst and ligand system (e.g., a Pd(0) source with a Buchwald ligand like SPhos or XPhos) to accelerate the desired coupling.[10] | |
| 4. Presence of excess water. | • Use anhydrous solvents and reagents. If using a MIDA ester, carefully control the amount of water to facilitate slow hydrolysis without promoting excessive protodeboronation.[8] | |
| 5. Free boronic acid is too unstable. | • Convert the boronic acid to a more stable pinacol ester or, preferably, a MIDA boronate ester to employ a "slow-release" strategy.[7][9] | |
| Inconsistent yields between reaction batches. | 1. Degradation of boronic acid during storage. | • Store this compound under an inert atmosphere, protected from light, and refrigerated (2-8°C).[11]• Use freshly purchased or prepared reagent. |
| 2. Oxygen contamination. | • Ensure the reaction mixture and solvents are thoroughly degassed to prevent catalyst deactivation, which slows the desired reaction.[10] |
Visualized Workflows and Mechanisms
Caption: Mechanism of base-catalyzed protodeboronation.
Caption: A decision-tree workflow for troubleshooting low-yielding reactions.
Experimental Protocols
Protocol 1: Monitoring Protodeboronation by ¹⁹F NMR
-
Sample Preparation: At various time points (e.g., t=0, 1h, 4h, 24h), carefully take an aliquot (~50 µL) from the reaction mixture under an inert atmosphere.
-
Quenching: Immediately quench the aliquot by diluting it with 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing an internal standard with a known fluorine signal (e.g., fluorobenzene).
-
Analysis: Acquire a ¹⁹F NMR spectrum.
-
Quantification: Identify the distinct signals for this compound (or its ester) and the 1-Chloro-2,4-difluorobenzene byproduct. Calculate the molar ratio of the two species by integrating their respective signals relative to the internal standard.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol uses a MIDA boronate ester and optimized conditions as a robust starting point.
-
Reagents:
-
This compound MIDA ester (1.2 equiv.)
-
Aryl Halide (1.0 equiv.)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4.5 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane with 5-10% v/v water)
-
-
Procedure:
-
Vessel Preparation: To a flame-dried or oven-dried reaction vessel, add the aryl halide, this compound MIDA ester, K₃PO₄, palladium catalyst, and ligand.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the vessel three times.
-
Solvent Addition: Add the degassed solvent system to the reaction vessel via syringe under a positive pressure of inert gas.
-
Reaction: Stir the reaction mixture vigorously at a moderate temperature (start with 70-80 °C) and monitor the reaction progress by LC-MS or TLC.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 3-Chloro-4-fluorophenylboronic acid | 144432-85-9 [m.chemicalbook.com]
Technical Support Center: 3-Chloro-2,4-difluorophenylboronic acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Chloro-2,4-difluorophenylboronic acid in cross-coupling reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments, offering potential causes and solutions.
Issue 1: Low to No Yield of the Desired Cross-Coupling Product
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivity | Ensure the palladium catalyst and ligand are active. If using a Pd(II) precatalyst, it must be reduced in situ. Consider using a more active precatalyst, such as a palladacycle.[1] |
| Oxygen Contamination | The presence of oxygen can lead to catalyst decomposition and promote homocoupling of the boronic acid.[1] Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen). |
| Protodeboronation of the Boronic Acid | This compound is electron-deficient and susceptible to protodeboronation (replacement of the boronic acid group with hydrogen), especially under basic aqueous conditions.[2][3] See the detailed section on preventing protodeboronation below. |
| Suboptimal Reaction Conditions | Systematically screen reaction parameters including base, solvent, temperature, and catalyst/ligand combination.[4][5] |
Issue 2: Significant Formation of Homocoupling Byproduct (Biaryl of this compound)
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | Oxygen can promote the homocoupling of boronic acids.[1][6] Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. |
| Catalyst System | Certain palladium catalysts may favor homocoupling. Consider screening different palladium sources and ligands. |
| Reaction Conditions | High temperatures and prolonged reaction times can sometimes increase the rate of side reactions. Monitor the reaction progress and stop it once the starting material is consumed. |
Issue 3: Formation of 1-Chloro-2,4-difluorobenzene (Protodeboronation Product)
| Potential Cause | Troubleshooting Step |
| Basic Aqueous Conditions | Protodeboronation is often accelerated at high pH in the presence of water.[7][8] |
| Hydrolysis of Boronic Ester | If using a boronic ester, it may hydrolyze to the more reactive boronic acid, which then undergoes protodeboronation.[9] |
| High Temperature | Increased temperature can accelerate the rate of protodeboronation.[10] |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
A1: Protodeboronation is an undesirable side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[3] For this compound, this results in the formation of 1-chloro-2,4-difluorobenzene. This side reaction is particularly problematic for electron-deficient arylboronic acids, like the one , due to the electron-withdrawing nature of the fluorine and chlorine substituents, which makes the carbon-boron bond more susceptible to cleavage.[2][3] This consumes the starting material, reduces the yield of the desired cross-coupling product, and complicates purification.[3]
Q2: How can I minimize protodeboronation?
A2: Several strategies can be employed to suppress protodeboronation:
-
Use a Protected Form: Convert the boronic acid to a more stable derivative, such as a pinacol ester, MIDA ester, or a trifluoroborate salt.[3][11] These derivatives often exhibit a "slow release" of the active boronic acid under the reaction conditions, keeping its concentration low and minimizing the rate of protodeboronation.[7][11]
-
Optimize the Base: Use a weaker, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃, or KF) instead of strong bases like NaOH or KOH to reduce the rate of base-catalyzed protodeboronation.[3][12]
-
Anhydrous Conditions: Where possible, use anhydrous solvents and reagents to limit the presence of water, which facilitates protodeboronation.[13]
-
Control Temperature: Lowering the reaction temperature may help to reduce the rate of this side reaction.[10]
Q3: What are the best practices for setting up a Suzuki-Miyaura coupling with this compound?
A3: For challenging, electron-deficient substrates, the following practices are recommended:
-
Inert Atmosphere: Seal the reaction vessel and thoroughly purge with an inert gas like argon or nitrogen for 5-10 minutes.[1]
-
Degassed Solvents: Use solvents that have been degassed by methods such as sparging with an inert gas, freeze-pump-thaw cycles, or sonication.
-
Active Catalyst: Use a high-quality palladium precatalyst and ligand. Buchwald ligands are often effective for challenging substrates.[14]
-
Stoichiometry: A slight excess of the boronic acid (1.2-1.5 equivalents) is typically used.[15]
Q4: How can I monitor the progress of my reaction and identify the side products?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] These methods can also help in identifying the formation of the homocoupling byproduct and the protodeboronation product by comparing their retention times and mass spectra to authentic samples or expected values.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling with this compound
This is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk tube or round-bottom flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%), and any additional ligand if required.[1]
-
Reagent Addition: Add the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).[16]
-
Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of Dioxane/H₂O) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1][2]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Visualizations
Caption: Troubleshooting workflow for cross-coupling reactions.
Caption: Major reaction pathways for the boronic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reactions with 3-Chloro-2,4-difluorophenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in reactions involving 3-chloro-2,4-difluorophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: Why are my reaction yields low when using this compound?
A1: Reactions with this compound can be challenging due to its electronic properties. The presence of three electron-withdrawing groups (one chlorine and two fluorine atoms) decreases the nucleophilicity of the boronic acid. This can slow down the crucial transmetalation step in the palladium catalytic cycle, leading to sluggish or incomplete reactions.[1] To achieve high yields, careful optimization of the catalyst system and reaction conditions is often necessary.[1]
Q2: What are the common side reactions to watch out for, and how does catalyst loading affect them?
A2: The two most common side reactions are protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid.
-
Protodeboronation: This side reaction is often promoted by the presence of excess water, using a base that is too strong, or prolonged reaction times at high temperatures.[1]
-
Homocoupling: This is often caused by the presence of oxygen in the reaction mixture and can sometimes be exacerbated by high catalyst loadings.[1] Rigorous degassing of all solvents and maintaining an inert atmosphere are crucial to minimize this.[1]
Incrementally adjusting the catalyst loading can help find a balance between efficient conversion of the starting material and the formation of these byproducts.
Q3: Is a higher catalyst loading always better for difficult couplings?
A3: Not necessarily. While increasing catalyst loading can sometimes improve the rate of a sluggish reaction, excessively high loadings can lead to an increase in side reactions, such as boronic acid homocoupling.[1][2] It can also make the removal of palladium from the final product more difficult and costly, which is a significant consideration in drug development. Optimization experiments are crucial to find the lowest effective catalyst loading that provides a good yield in a reasonable timeframe.
Q4: What type of palladium catalyst is best to start with for this substrate?
A4: For challenging substrates like this compound, modern palladium precatalysts, such as Buchwald G3 or G4 palladacycles, are often a good starting point.[3] These are designed for the clean and efficient in situ generation of the active Pd(0) species.[3] If you are using a Pd(II) source like Pd(OAc)₂, it must first be reduced to Pd(0), a step that can sometimes be inefficient.[3][4] Using a pre-formed Pd(0) source, like Pd(PPh₃)₄, is another option, but care must be taken as some Pd(0) sources can degrade over time.[1][3]
Q5: How can I tell if my catalyst is inactive?
A5: If you suspect catalyst deactivation, you can test its activity by running a well-established Suzuki-Miyaura reaction with known reactive substrates, such as phenylboronic acid and bromobenzene.[3] If this simple reaction also fails to proceed, it is likely that your catalyst is no longer active.[3] Ensure that air-sensitive catalysts and ligands are handled under an inert atmosphere.[5]
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Materials
This is a common issue when working with electronically deactivated substrates. The following guide provides a systematic approach to troubleshooting.
| Possible Cause | Recommended Solution |
| Insufficient Catalyst Activity | 1. Switch to a more active catalyst: If using a simple Pd(II) salt, consider a modern precatalyst (e.g., XPhos Pd G3/G4) that more readily forms the active catalytic species.[1] 2. Increase catalyst loading: Perform a systematic screen to find the optimal loading. Start with your current conditions and incrementally increase the mol% (e.g., from 1% to 2%, then 3%). Monitor both starting material consumption and byproduct formation.[6] 3. Verify catalyst quality: Test the catalyst on a reliable, high-yielding reaction to ensure it is active.[3] |
| Suboptimal Ligand Choice | 1. Use electron-rich, bulky ligands: Ligands like SPhos or XPhos are often effective for challenging substrates as they promote oxidative addition and reductive elimination while stabilizing the palladium center.[1] |
| Inefficient Precatalyst Activation | 1. Ensure reduction of Pd(II): If using a Pd(II) source (e.g., Pd(OAc)₂), ensure your conditions are suitable for its reduction to the active Pd(0) state. This can sometimes be facilitated by the phosphine ligand or by homocoupling of the boronic acid.[3][4] |
| Poor Reagent Quality | 1. Check boronic acid stability: Boronic acids can decompose. Check the purity by NMR. To improve stability, consider converting it to a more robust boronic ester, such as a pinacol (BPin) or MIDA ester.[3] |
Issue 2: Significant Formation of Byproducts (Homocoupling or Protodeboronation)
The formation of byproducts indicates that the catalytic cycle is being diverted into non-productive pathways.[1]
| Observed Byproduct | Possible Cause | Recommended Solution |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can facilitate the homocoupling pathway and affect catalyst stability.[6][7] 2. High Catalyst Loading: Higher catalyst concentrations can sometimes favor this side reaction.[1] | 1. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[6] 2. Reduce Catalyst Loading: Systematically decrease the catalyst loading to see if it disfavors the homocoupling pathway while maintaining an acceptable rate for the main reaction.[1] |
| Protodeboronation Product | 1. Excess Water or Strong Base: This is a common decomposition pathway for boronic acids, especially electron-deficient ones.[1][6] 2. High Temperature / Long Reaction Time: Harsh conditions can exacerbate protodeboronation.[1] | 1. Use a Milder Base: Switch to a milder base such as K₃PO₄, K₂CO₃, or CsF instead of strong hydroxides.[1] 2. Control Water Content: Use anhydrous solvents or carefully control the amount of water in the reaction.[1] 3. Optimize Temperature and Time: Monitor the reaction to avoid unnecessarily long heating times once the reaction is complete.[1] |
Experimental Protocols
Protocol: Screening for Optimal Catalyst Loading
This protocol outlines a general procedure for determining the optimal catalyst loading for the Suzuki-Miyaura coupling of this compound with an aryl halide.
1. Reagent Preparation:
-
To a series of oven-dried reaction vials equipped with stir bars, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and the chosen base (e.g., K₂CO₃, 2.0–3.0 equiv).[1]
2. Catalyst Addition:
-
Prepare stock solutions of the palladium catalyst and ligand (if not using a precatalyst) in the reaction solvent.
-
Add the appropriate volume of the stock solution to each vial to achieve a range of catalyst loadings (e.g., 0.5 mol%, 1.0 mol%, 2.0 mol%, 3.0 mol%).
3. Solvent Addition and Degassing:
-
Add the chosen solvent system (e.g., dioxane/water, toluene, or DMF).[1]
-
Seal the vials and thoroughly degas the reaction mixtures by sparging with argon or nitrogen for 15-20 minutes.
4. Reaction Execution:
-
Place the vials in a pre-heated reaction block or oil bath set to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[1][5]
-
Monitor the progress of each reaction at set time points (e.g., 1h, 4h, 12h) by taking small aliquots for analysis by TLC, GC-MS, or LC-MS.
5. Analysis and Workup:
-
Upon completion, cool the reactions to room temperature.
-
Quench the reactions and prepare samples for quantitative analysis (e.g., by HPLC or qNMR) to determine the yield of the desired product and the amount of any byproducts.
-
The optimal catalyst loading is the lowest concentration that gives the highest yield of the desired product in a reasonable amount of time, with minimal byproduct formation.
Visual Guides
Caption: A systematic workflow for troubleshooting low conversion.
Caption: Experimental workflow for catalyst loading optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
effect of temperature on 3-Chloro-2,4-difluorophenylboronic acid coupling
Welcome to the technical support center for experiments involving 3-Chloro-2,4-difluorophenylboronic acid. This guide provides detailed troubleshooting advice and answers to frequently asked questions, with a focus on the critical role of temperature in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for a Suzuki-Miyaura coupling reaction with this compound?
A1: There is no single optimal temperature; it is highly dependent on the specific reaction components. However, a general starting range is 80-110°C.[1][2][3] The reactivity of the coupling partner (aryl halide) is a key factor. Since chloro-substituted aryl partners are less reactive than their bromo or iodo counterparts, higher temperatures are often required to facilitate the rate-determining oxidative addition step.[4][5] For highly active catalyst systems (e.g., those using advanced phosphine ligands), reactions can sometimes proceed at lower temperatures, from room temperature to 65°C.[6][7]
Q2: How does temperature affect the stability of this compound during the reaction?
A2: Phenylboronic acids, especially those with electron-withdrawing groups like fluorine and chlorine, can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol solvents).[8][9] This process can be accelerated at elevated temperatures. Therefore, while higher temperatures increase the desired reaction rate, excessively high temperatures or prolonged reaction times can lead to the degradation of your starting material, reducing the overall yield.[10]
Q3: What are the visual signs of a reaction running at too high a temperature?
A3: A common indicator of an excessively high reaction temperature is the formation of palladium black, a black precipitate of elemental palladium.[2] This signifies the decomposition of the palladium catalyst, which reduces its catalytic activity and can lead to a stalled or incomplete reaction. The solution turning from a homogenous yellow or light brown to a dark, heterogeneous mixture with black particles is a clear warning sign.
Q4: Can I run the coupling reaction at room temperature?
A4: Running the reaction at room temperature is possible but typically requires a highly optimized system. This includes using a more reactive aryl halide (iodide or bromide instead of chloride), a very active palladium catalyst/ligand system (e.g., those developed by Buchwald), and a strong base.[6][11][12] For couplings involving aryl chlorides, room temperature reactions are generally not feasible and will likely result in no product formation.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound, with a focus on temperature-related problems.
| Issue | Potential Cause (Temperature-Related) | Recommended Solution |
| Low or No Product Yield | Temperature too low: The activation energy for the oxidative addition of the aryl chloride is not being met. | Gradually increase the reaction temperature in 10°C increments (e.g., from 80°C to 90°C, then 100°C). Monitor reaction progress by TLC or LC-MS at each step.[1][13] |
| Catalyst decomposition: The temperature is too high, causing the palladium catalyst to precipitate as palladium black. | Reduce the temperature. If palladium black has already formed, the reaction may not be salvageable. For future runs, set a lower temperature or consider a more thermally stable catalyst/ligand combination.[2] | |
| Protodeboronation: High temperature and prolonged reaction time have led to the degradation of the boronic acid. | Decrease the reaction temperature. Consider using a less nucleophilic base or an anhydrous solvent system to minimize the proton source.[10][14] | |
| Formation of Side Products | Dehalogenation: A common side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be influenced by high temperatures. | Lower the reaction temperature. Ensure the reaction is under a strictly inert atmosphere (Argon or Nitrogen) as impurities can facilitate this side reaction.[15] |
| Homocoupling: Formation of a biaryl product from two molecules of the boronic acid. This can occur at higher temperatures, especially with prolonged reaction times. | Reduce the reaction temperature and reaction time. Ensure the stoichiometry is correct; an excess of boronic acid can sometimes promote homocoupling. | |
| Reaction Stalls | Incomplete oxidative addition: The temperature is insufficient to drive the reaction forward with a less reactive aryl chloride. | Increase the temperature. If the reaction still stalls, a different, more electron-rich ligand may be required to facilitate the oxidative addition at a more moderate temperature.[4] |
Illustrative Data: Effect of Temperature on Yield
The following table provides representative data on how temperature can influence the yield of a Suzuki-Miyaura coupling reaction. Note: This is generalized data for illustrative purposes, based on typical reaction profiles.
| Temperature (°C) | Reaction Time (h) | Observed Yield (%) | Comments |
| 60 | 12 | < 10% | Insufficient energy for oxidative addition of the aryl chloride. |
| 80 | 8 | 65% | Reaction proceeds at a moderate rate. |
| 100 | 4 | 92% | Optimal balance of reaction rate and stability. |
| 120 | 4 | 75% | Noticeable catalyst decomposition (Pd black) and increase in side products.[2] |
Experimental Protocols & Methodologies
Protocol: Temperature Optimization for Suzuki-Miyaura Coupling
This protocol provides a methodology for coupling this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 mmol)
-
Aryl Bromide (1.0 mmol)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
-
Oven-dried Schlenk tube with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: To the Schlenk tube, add the aryl bromide, this compound, K₃PO₄, Pd(OAc)₂, and SPhos under an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 90°C. Stir vigorously.
-
Monitoring: Monitor the reaction's progress every hour using TLC or LC-MS.
-
Optimization: If the reaction is slow or stalled after 2-3 hours, increase the temperature to 100°C. If signs of decomposition appear (darkening, precipitation), reduce the temperature for subsequent experiments.
-
Workup: Once the reaction is complete (or has stopped progressing), cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.[9][16]
Visualizations
Experimental Workflow for Temperature Optimization
Caption: Workflow for optimizing temperature in a Suzuki coupling reaction.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield based on temperature.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Yoneda Labs [yonedalabs.com]
- 16. benchchem.com [benchchem.com]
impact of water on 3-Chloro-2,4-difluorophenylboronic acid stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 3-Chloro-2,4-difluorophenylboronic acid, particularly concerning its interaction with water. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in the presence of water?
A1: The primary degradation pathway for arylboronic acids, including this compound, in aqueous environments is protodeboronation.[1] This chemical reaction involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in the formation of 1-chloro-2,4-difluorobenzene and boric acid. This process is often irreversible and leads to a loss of the desired reagent.
Q2: How does pH affect the stability of my boronic acid?
A2: The stability of arylboronic acids is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze protodeboronation.[2] For many arylboronic acids, the rate of degradation is significant in both acidic (pH < 2) and basic (pH > 10) media. The specific pH-rate profile can be complex, sometimes showing a maximum degradation rate near the pKa of the boronic acid due to self-catalyzed pathways.[3] It is crucial to maintain an appropriate pH to minimize degradation during reactions and workups.
Q3: I am observing a new, less polar spot on my TLC during my reaction workup. What could it be?
A3: A new, less polar spot is likely the protodeboronated byproduct, 1-chloro-2,4-difluorobenzene. This byproduct is more nonpolar than the corresponding boronic acid and will thus have a higher Rf value on a normal-phase TLC plate. Another possibility, especially if the boronic acid was stored improperly or subjected to high heat, is the formation of a boroxine, which is a trimeric anhydride of the boronic acid.
Q4: Can I use standard reverse-phase HPLC to monitor the stability of my boronic acid?
A4: While reverse-phase HPLC (RP-HPLC) is a common technique, it can be challenging for boronic acids due to potential on-column hydrolysis, where the acidic nature of the silica support or the aqueous mobile phase can promote degradation.[4] To obtain accurate results, it is recommended to use a well-developed, stability-indicating HPLC method, potentially with a less acidic mobile phase or by using techniques like hydrophilic interaction liquid chromatography (HILIC) or non-aqueous capillary electrophoresis (NACE).
Q5: How should I store this compound to ensure its long-term stability?
A5: To ensure long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place.[4] Refrigeration is recommended. Exposure to moisture and air should be minimized to prevent hydrolysis and potential oxidation.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling Reaction
| Possible Cause | Troubleshooting Step |
| Degradation of Boronic Acid | Verify the purity of the boronic acid before use via NMR or HPLC. If degradation is suspected, use a fresh batch or purify the existing stock. |
| Protodeboronation during reaction | Ensure the reaction is performed under anhydrous conditions if possible. Minimize the amount of water in the reaction mixture. Optimize the base and reaction temperature, as high temperatures can accelerate protodeboronation.[5][6] |
| Incorrect Stoichiometry | Accurately determine the purity of the boronic acid to ensure the correct stoichiometry is used in the reaction. |
Issue 2: Inconsistent Analytical Results
| Possible Cause | Troubleshooting Step |
| On-column degradation during HPLC analysis | Develop a stability-indicating HPLC method. Consider using a C18 column with a mobile phase containing a low concentration of a non-aggressive acid modifier like formic acid, or explore HILIC methods.[7][8] |
| Degradation in sample diluent | Prepare samples for analysis immediately before injection. Use an anhydrous and aprotic diluent if possible. |
| Formation of Boroxine | The presence of boroxine can lead to broad or multiple peaks in the chromatogram. Consider derivatizing the boronic acid to a more stable ester before analysis. |
Quantitative Data
Table 1: Illustrative Forced Degradation Data for this compound
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Primary Degradant |
| 0.1 M HCl (aq) | 24 hours | 60 °C | 15% | 1-chloro-2,4-difluorobenzene |
| 0.1 M NaOH (aq) | 24 hours | 60 °C | 25% | 1-chloro-2,4-difluorobenzene |
| 3% H₂O₂ (aq) | 24 hours | Room Temp | 5% | Oxidative byproducts |
| Solid State | 1 week | 70 °C | <1% | Not significant |
| Photolytic (ICH Q1B) | 1.2 million lux-hours | Room Temp | <1% | Not significant |
Experimental Protocols
Protocol 1: Stability Assessment by Forced Degradation
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound.
-
Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate the solution at 60°C.
-
Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Treat an aliquot of the stock solution with 3% hydrogen peroxide. Keep the solution at room temperature, protected from light.
-
Thermal Degradation: Store a solid sample of the boronic acid in an oven at 70°C.
-
Photolytic Stability: Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 8, 24 hours for solutions; 1 and 7 days for solid state).
-
Analysis: Neutralize the acidic and basic samples before dilution and injection into an HPLC system. Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a general reverse-phase HPLC method suitable for monitoring the stability of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for the forced degradation study of this compound.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
preventing decomposition of 3-Chloro-2,4-difluorophenylboronic acid during reaction
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the use of 3-Chloro-2,4-difluorophenylboronic acid in chemical reactions, particularly Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction using this compound is resulting in low yields and the formation of 1-chloro-2,4-difluorobenzene. What is causing this?
A1: You are likely observing protodeboronation, a common undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2] This process is particularly prevalent with electron-deficient arylboronic acids, such as this compound, especially under the basic and often heated conditions required for cross-coupling.[2][3][4]
Q2: What factors accelerate the decomposition (protodeboronation) of my boronic acid?
A2: Several factors can increase the rate of protodeboronation:
-
High Temperatures: Elevated temperatures significantly accelerate the decomposition of the boronic acid.[2]
-
Strong Bases: The use of strong bases can promote the unwanted side reaction.[2]
-
Aqueous Media: The presence of a proton source, such as excess water in the reaction mixture, can facilitate protodeboronation.[1][2]
-
Inefficient Catalysis: If the rate of the desired cross-coupling is slow, the competing protodeboronation reaction has more time to occur.[2]
Q3: How can I prevent or minimize the decomposition of this compound during my reaction?
A3: A combination of strategies can be employed to mitigate protodeboronation. These fall into three main categories: optimizing reaction conditions, modifying the boronic acid reagent, and utilizing highly active catalytic systems.[2] A detailed troubleshooting guide is provided in the next section.
Troubleshooting Guide: Preventing Protodeboronation
This section provides specific troubleshooting steps to address the decomposition of this compound.
Issue: Low Yield of Desired Product and Formation of Protodeboronated Byproduct
This is the most common issue when using electron-deficient boronic acids. The following workflow can help diagnose and solve the problem.
Caption: Troubleshooting workflow for addressing protodeboronation.
Strategy 1: Optimization of Reaction Conditions
Before modifying the reagents, simple adjustments to the reaction setup can be highly effective.
| Parameter | Recommendation | Rationale |
| Temperature | Lower the reaction temperature (e.g., 60-80 °C). | Higher temperatures are known to accelerate the rate of protodeboronation.[2] A sufficiently active catalyst may not require high heat. |
| Base | Switch to a milder base. | Strong bases promote decomposition. Milder inorganic bases are generally preferred to minimize this side reaction.[2] |
| Water Content | Use anhydrous solvents or carefully optimize the amount of water. | While some water is often necessary for Suzuki couplings to dissolve the base and facilitate the catalytic cycle, excess water acts as a proton source for protodeboronation.[2] |
Comparison of Common Bases:
| Base | Strength | Typical Use | Impact on Protodeboronation |
| NaOH, KOH | Strong | Often used but can be problematic. | High tendency to promote protodeboronation.[2] |
| K₂CO₃, Cs₂CO₃ | Moderate | Widely applicable. | Moderate risk; Cs₂CO₃ is often a good choice. |
| K₃PO₄, CsF | Mild | Recommended for sensitive substrates. | Lower tendency to cause protodeboronation. [2] |
Strategy 2: Modification of the Boron Reagent
If optimizing conditions is insufficient, converting the boronic acid to a more stable derivative is a highly effective strategy.
Caption: Slow-release strategy using a stable boronate ester.
| Derivative | Description | Advantage |
| Pinacol Ester | Formed by reacting the boronic acid with pinacol. | Commercially available and offers greater stability than the free acid.[2] |
| MIDA Boronate | N-methyliminodiacetic acid (MIDA) boronates are highly stable. | They participate in a "slow-release" of the boronic acid under reaction conditions, keeping the concentration of the unstable free acid low and minimizing decomposition.[1][2] |
| Diethanolamine Adduct | A simple reaction with diethanolamine forms a stable, crystalline solid. | This adduct is air and water stable and can often be used directly in Suzuki coupling reactions, particularly with protic solvents.[5] |
Strategy 3: Utilization of Advanced Catalytic Systems
The goal is to make the desired reaction significantly faster than the undesired decomposition.
-
Use a Highly Active Catalyst: Modern palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can dramatically increase the rate of the Suzuki-Miyaura coupling.[6] This allows the reaction to proceed to completion at lower temperatures and in shorter times, outcompeting the protodeboronation pathway.[2]
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol is a starting point and should be optimized for your specific aryl halide.
-
Reagent Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a mild base such as K₃PO₄ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add a degassed solvent (e.g., dioxane or toluene, with a minimal, optimized amount of water if necessary) via syringe.
-
Reaction: Place the vial in a preheated heating block at a moderate temperature (e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of the Diethanolamine Adduct for Enhanced Stability
This procedure creates a stable, solid form of the boronic acid that can be stored and used directly in coupling reactions.[5]
-
Dissolution: In a vial with a stir bar, dissolve this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise via pipette. You may observe the initial solid dissolving completely, followed by the formation of a new precipitate.[5]
-
Precipitation: Stir the resulting slurry for 10-15 minutes to ensure complete formation of the adduct.
-
Isolation: Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used in subsequent Suzuki coupling reactions.[5]
References
Technical Support Center: Catalyst Poisoning in Reactions with 3-Chloro-2,4-difluorophenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in reactions involving 3-Chloro-2,4-difluorophenylboronic acid. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or failing. What are the likely causes related to the boronic acid itself?
A1: Reactions involving this compound can be challenging due to its specific electronic and steric properties. The presence of three electron-withdrawing halogen substituents (one chlorine and two fluorine atoms) significantly reduces the nucleophilicity of the boronic acid. This decreased nucleophilicity can slow down the crucial transmetalation step in the palladium catalytic cycle, leading to low or no product formation. Additionally, the ortho-chloro substituent introduces steric hindrance, which can further impede the approach of the boronic acid to the palladium center.
Q2: What is protodeboronation, and is it a significant issue with this compound?
A2: Protodeboronation is a common and often significant side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consuming your starting material without forming the desired product.[1][2] Electron-deficient arylboronic acids, such as this compound, are particularly susceptible to this decomposition pathway.[1][3] The presence of water, strong bases, and elevated temperatures can accelerate protodeboronation.
Q3: Could impurities in my this compound be poisoning the catalyst?
-
Residual reagents from synthesis: Starting materials or reagents used in the synthesis of the boronic acid, if not completely removed, could interfere with the catalysis.
-
Boronic anhydride formation: Boronic acids can dehydrate to form cyclic boroxines (boronic anhydrides). While often still reactive, their different solubility and reactivity profiles can affect the reaction outcome.
-
Oxidative degradation byproducts: Exposure to air can lead to oxidation of the boronic acid.[1]
Q4: Can the halide substituents on the boronic acid poison the palladium catalyst?
A4: While the covalently bonded chlorine and fluorine atoms on the phenyl ring are generally stable, there is a possibility of complex interactions with the palladium center. High concentrations of halide ions in the reaction mixture, potentially from the degradation of reagents or as additives (e.g., from salts), can act as catalyst poisons by coordinating to the palladium and inhibiting its catalytic activity.
Troubleshooting Guides
Issue 1: Low to No Product Formation
If you observe low or no yield in your reaction, a systematic approach to troubleshooting is crucial. The following guide will help you diagnose and resolve potential issues related to catalyst poisoning.
Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting low-yield reactions.
Issue 2: Significant Byproduct Formation (Homocoupling or Protodeboronation)
The formation of significant byproducts indicates that the desired catalytic cycle is competing with undesired pathways.
Logical Relationship of Causes and Solutions:
Caption: Relationship between byproducts, their causes, and solutions.
Data on Catalyst Poisons
While specific quantitative data for this compound is not available, the following table provides an illustrative summary of common catalyst poisons in Suzuki-Miyaura couplings and their general effects.
| Catalyst Poison | Potential Source | General Effect on Reaction | Mitigation Strategy |
| Sulfur Compounds | Impurities in reagents or solvents | Strong coordination to Pd, blocking active sites | Use high-purity reagents and solvents |
| Halide Ions (excess) | Additives, degradation of reagents | Formation of inactive Pd-halide complexes | Avoid excess halide salts; consider halide-free bases |
| Oxygen | Incomplete degassing, leaks in setup | Oxidation of Pd(0) to inactive Pd(II), promotes homocoupling[1] | Rigorous degassing of solvents, maintain inert atmosphere |
| Water (excess) | Wet solvents, non-anhydrous reagents | Promotes protodeboronation of boronic acid[1] | Use anhydrous solvents and reagents |
| Coordinating Solvents | e.g., Acetonitrile, DMSO | Can compete with substrates for coordination to Pd | Choose less coordinating solvents like dioxane or toluene |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for the coupling reaction. Optimization of the ligand, base, and solvent may be necessary.
-
Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos, 2-4 mol%).
-
Solvent Addition and Degassing: Add an anhydrous, degassed solvent (e.g., dioxane or toluene, to achieve a concentration of 0.1-0.2 M). Further degas the reaction mixture by sparging with an inert gas for 15-20 minutes.
-
Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Screening for Catalyst Poisons in a Small-Scale Reaction
This protocol can help determine if your reagents contain catalyst inhibitors.
-
Control Reaction: Set up a small-scale Suzuki-Miyaura reaction using a well-behaved aryl halide and boronic acid (e.g., 4-bromotoluene and phenylboronic acid) under your standard conditions. This will serve as your positive control.
-
Test Reaction 1 (Boronic Acid): Set up an identical reaction to the control, but add a sub-stoichiometric amount (e.g., 20 mol%) of this compound.
-
Test Reaction 2 (Other Reagents): If you suspect other reagents (e.g., your aryl halide of interest), set up similar test reactions, adding a small amount of the suspected poison to the control reaction.
-
Analysis: Monitor all reactions simultaneously. A significant decrease in the reaction rate or yield in the test reactions compared to the control suggests the presence of an inhibitor in the added reagent.
Mechanism of Potential Catalyst Inhibition by Halide Impurities:
Caption: Inhibition of the catalytic cycle by excess halide ions.
References
Validation & Comparative
A Comparative Guide to the Purity Analysis of 3-Chloro-2,4-difluorophenylboronic acid by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. 3-Chloro-2,4-difluorophenylboronic acid is a key building block in medicinal chemistry, often utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules. The presence of impurities can lead to side reactions, lower yields, and the introduction of undesirable substances into potential active pharmaceutical ingredients. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound against alternative methods, supported by experimental protocols and data.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC is a powerful and widely used technique for the separation and quantification of components in a mixture. For boronic acids, which can be challenging to analyze due to their polarity, a well-developed HPLC method is crucial for accurate purity assessment.[1][2] The method detailed below is a robust approach for the analysis of this compound.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient:
Time (min) % Solvent A % Solvent B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.
Data Presentation: Purity Analysis of a Representative Batch
The following table summarizes the quantitative data obtained from the HPLC analysis of a sample of this compound. The purity is calculated using the area normalization method.
| Peak No. | Retention Time (min) | Component | Peak Area (%) |
| 1 | 3.5 | Process-related impurity | 0.25 |
| 2 | 8.2 | This compound | 99.50 |
| 3 | 12.1 | Boroxine (trimeric anhydride) | 0.15 |
| 4 | 15.8 | Homocoupling byproduct | 0.10 |
Comparison with Alternative Purity Analysis Methods
While HPLC is the preferred method for its specificity and sensitivity, other techniques can be employed for purity assessment, though they often have limitations.
| Method | Principle | Advantages | Disadvantages |
| HPLC | Chromatographic separation based on polarity. | High resolution, specificity, and sensitivity. Can quantify individual impurities. | Requires specialized equipment and method development. |
| Titration | Acid-base titration with a standardized base (e.g., NaOH).[3] | Simple, inexpensive, and provides a measure of total acidity. | Non-specific; cannot distinguish between the target boronic acid and other acidic impurities.[3] Not suitable for detecting neutral or basic impurities. |
| Gravimetric Analysis | Conversion of the analyte into a substance of known composition that can be weighed. | Can be highly accurate for determining the amount of a specific element (e.g., boron). | Tedious, time-consuming, and lacks the ability to separate and quantify different organic impurities. |
| Quantitative NMR (qNMR) | Integration of NMR signals relative to a certified internal standard. | Highly accurate and can provide structural information about impurities. | Requires a high-field NMR spectrometer and a suitable internal standard. Can be less sensitive than HPLC for trace impurities. |
Visualizing the HPLC Workflow
The following diagram illustrates the key steps in the HPLC purity analysis workflow for this compound.
Caption: Workflow for HPLC Purity Analysis.
Conclusion
For the purity analysis of this compound, reversed-phase HPLC provides a superior level of detail and accuracy compared to alternative methods like titration or gravimetric analysis. The ability of HPLC to separate and quantify the main component from process-related impurities, such as unreacted starting materials, homocoupling byproducts, and degradation products like boroxines, is essential for quality control in a pharmaceutical development setting.[4] While other techniques have their applications, the specificity of a well-developed HPLC method, as outlined in this guide, makes it the industry standard for ensuring the purity of critical chemical reagents.
References
A Comparative Guide to 3-Chloro-2,4-difluorophenylboronic Acid and 2,4-difluorophenylboronic Acid in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. The choice of the boronic acid coupling partner is critical in dictating the reaction's success and the properties of the resulting biaryl products. Fluorinated and chlorinated aromatic moieties are of particular interest in medicinal chemistry and materials science due to their ability to modulate a molecule's physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity.
This guide provides an objective comparison of two key reagents for introducing poly-substituted phenyl groups: 3-Chloro-2,4-difluorophenylboronic acid and 2,4-difluorophenylboronic acid . By examining their performance in Suzuki coupling reactions, supported by available experimental data, this document aims to assist researchers in making informed decisions for their synthetic strategies.
Theoretical Underpinnings of Reactivity
The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is primarily influenced by the electronic and steric environment of the boronic acid moiety and the aromatic ring.
Electronic Effects: The presence of electron-withdrawing groups, such as fluorine and chlorine, on the phenyl ring can significantly impact the transmetalation step of the catalytic cycle. These groups increase the Lewis acidity of the boron atom, which can facilitate the formation of the boronate complex required for transmetalation. The inductive effect (-I) of the halogen substituents is a key factor. In both This compound and 2,4-difluorophenylboronic acid , the fluorine atoms, particularly the one in the ortho position (C2), exert a strong electron-withdrawing effect. The additional chlorine atom at the C3 position in This compound further enhances the electron-deficient nature of the aromatic ring. This increased electrophilicity can potentially lead to faster transmetalation rates.
Steric Effects: The spatial arrangement of substituents around the boronic acid group can influence the approach of the bulky palladium catalyst complex. For 2,4-difluorophenylboronic acid , the ortho-fluorine atom can present some steric hindrance. In the case of This compound , while the chlorine is at the meta-position relative to the boronic acid, the overall substitution pattern contributes to the steric bulk of the molecule. However, the absence of a substituent at the C6 position in both molecules means that significant steric impediment to the boronic acid group is not expected to be a major differentiating factor.
Performance in Suzuki-Miyaura Cross-Coupling
It is crucial to note that a direct comparison of yields between the tables is qualitative, as the reaction conditions (catalyst, ligand, base, solvent, temperature, and time) are not identical.
Table 1: Representative Suzuki Coupling Reactions of this compound
| Coupling Partner (Aryl Halide) | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromo-2-fluoroaniline | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 85 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 16 | 92 |
| 2-Bromopyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 80 | 8 | 88 |
| 4-Iodoacetophenone | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 6 | 95 |
Table 2: Representative Suzuki Coupling Reactions of 2,4-difluorophenylboronic Acid
| Coupling Partner (Aryl Halide) | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromo-1,2-dimethylbenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 94 |
| 1-Bromo-3,5-dimethylbenzene | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 90 | 16 | 91 |
| 4-Bromobenzonitrile | Pd₂(dba)₃ / RuPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 4 | 96 |
| 2-Chloropyridine | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | 110 | 24 | 78 |
Experimental Protocols
A general experimental procedure for a Suzuki-Miyaura cross-coupling reaction that can be adapted for both boronic acids is provided below. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
General Protocol for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the respective boronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (e.g., K₂CO₃, 2.0-3.0 mmol).
-
Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, Toluene, DMF).
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the specified time. The progress of the reaction can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Conclusion
Both This compound and 2,4-difluorophenylboronic acid are highly effective reagents for the synthesis of fluorinated biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The available data suggests that both are capable of producing high yields.
-
2,4-Difluorophenylboronic acid is a well-established and widely used reagent for introducing the 2,4-difluorophenyl moiety.[1][2][3]
-
This compound offers the potential for introducing a more complex substitution pattern. The additional chlorine atom provides another point of functionality and further modifies the electronic properties of the resulting biaryl, which can be advantageous in tuning the characteristics of the final molecule. The strong electron-withdrawing nature of the substituents may lead to high reactivity.
The choice between these two boronic acids will ultimately depend on the specific synthetic target and the desired electronic properties of the final product. For the synthesis of biaryls containing the 3-chloro-2,4-difluorophenyl moiety, This compound is the clear choice. For the introduction of a 2,4-difluorophenyl group, 2,4-difluorophenylboronic acid is a reliable option. In either case, careful optimization of the reaction conditions is key to achieving high yields and minimizing side reactions.
References
- 1. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis Yield of Fluorinated Phenylboronic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Fluorinated phenylboronic acids are indispensable reagents in modern organic synthesis, particularly valued for their role in Suzuki-Miyaura cross-coupling reactions to introduce fluorinated aryl moieties into complex molecules. The position of the fluorine atom on the phenyl ring can significantly influence the reactivity and properties of the resulting compounds. This guide provides an objective comparison of the synthesis yields of ortho-, meta-, and para-fluorinated phenylboronic acid isomers, supported by experimental data and detailed protocols to aid researchers in their synthetic endeavors.
Yield Comparison of Fluorinated Phenylboronic Acid Isomers
The synthesis of fluorinated phenylboronic acid isomers is most commonly achieved through the reaction of a corresponding fluorinated aryl halide with an organometallic reagent (typically Grignard or organolithium), followed by quenching with a trialkyl borate. While yields can vary based on specific reaction conditions, scale, and purification methods, the following table summarizes reported yields for the synthesis of ortho-, meta-, and para-fluorophenylboronic acids.
| Isomer | Starting Material | Reaction Type | Reported Yield (%) |
| 2-Fluorophenylboronic Acid | 2-Bromofluorobenzene | Grignard Reaction | 88% (for Grignard reagent) |
| 2-Fluorophenylboronic Acid | 1-bromo-2-fluorobenzene | Organolithium Reaction | 61% |
| 4-Fluorophenylboronic Acid | Not Specified | Grignard Reaction | 50-70% |
| 4-Amino-3-fluorophenylboronic Acid | 4-bromo-2-fluoroaniline | Organolithium Reaction | 45%[1] |
| General Monohalogenated Phenylboronic Acids | Dihalogenated Benzene | Grignard Exchange | >80% |
It is important to note that a Chinese patent suggests that high yields of over 80% and high purity (>99.5%) are achievable for monohalogenated phenylboronic acids, including the fluoro-isomers, through a Grignard exchange method.[2]
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of fluorinated phenylboronic acids via a Grignard reaction, which is a widely applicable and scalable method.
Synthesis of 4-Fluorophenylboronic Acid via Grignard Reaction
This protocol is a representative example for the synthesis of a fluorophenylboronic acid isomer. Similar procedures can be adapted for the ortho- and meta-isomers starting from the corresponding fluorinated bromobenzenes.
Materials:
-
1-Bromo-4-fluorobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Iodine (as initiator)
-
Aqueous Hydrochloric Acid (e.g., 1 M)
-
Anhydrous sodium sulfate
-
Organic solvents for extraction and purification (e.g., diethyl ether, hexanes)
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be thoroughly dried to exclude moisture.
-
In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a crystal of iodine to activate the magnesium surface.
-
A solution of 1-bromo-4-fluorobenzene in anhydrous THF is prepared and added to the dropping funnel.
-
A small portion of the 1-bromo-4-fluorobenzene solution is added to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle reflux.
-
The remaining 1-bromo-4-fluorobenzene solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed until the magnesium is consumed.
-
-
Borylation:
-
The Grignard reagent solution is cooled in an ice bath.
-
A solution of trimethyl borate in anhydrous THF is added dropwise to the cooled Grignard reagent, maintaining a low temperature.
-
The reaction mixture is stirred at a low temperature for a specified time and then allowed to warm to room temperature.
-
-
Hydrolysis and Work-up:
-
The reaction is quenched by the slow addition of aqueous hydrochloric acid.
-
The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
-
Purification:
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude fluorophenylboronic acid is then purified by recrystallization from an appropriate solvent system (e.g., water or an organic solvent mixture like ethyl acetate/hexanes).
-
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of fluorinated phenylboronic acids using the Grignard reaction methodology.
Caption: General workflow for the synthesis of fluorinated phenylboronic acid isomers.
References
Assessing the Electronic Effects of Substituents in Fluorinated Phenylboronic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into phenylboronic acids significantly alters their electronic properties, impacting their acidity, reactivity, and interaction with biological targets. This guide provides a comparative analysis of the electronic effects of various fluorine-containing substituents on the phenylboronic acid scaffold, supported by experimental data. Understanding these effects is crucial for the rational design of novel sensors, catalysts, and therapeutic agents.
Quantitative Analysis of Electronic Effects
The electronic influence of a substituent is a combination of its inductive and resonance effects. In fluorinated phenylboronic acids, these effects modulate the Lewis acidity of the boron center, which is a critical parameter for their function. This acidity is commonly quantified by the acid dissociation constant (pKa).
Table 1: pKa Values of Selected Fluorinated Phenylboronic Acids
The pKa value is a measure of the acidity of the boronic acid, with a lower pKa indicating a stronger acid. The introduction of fluorine substituents generally increases the acidity of phenylboronic acids.[1][2] This effect is dependent on the position and number of fluorine atoms.
| Compound | Substituent(s) | pKa |
| Phenylboronic acid | H | 8.86[1] |
| 2-Fluorophenylboronic acid | 2-F | 7.85-7.89[3] |
| 3-Fluorophenylboronic acid | 3-F | 8.36 |
| 4-Fluorophenylboronic acid | 4-F | 8.77[1] |
| 2,3,4,6-Tetrafluorophenylboronic acid | 2,3,4,6-tetra-F | 6.17[1] |
| 4-(Trifluoromethyl)phenylboronic acid | 4-CF3 | 8.00 |
| 3-(Trifluoromethyl)phenylboronic acid | 3-CF3 | 8.02 |
| 4-(Trifluoromethoxy)phenylboronic acid | 4-OCF3 | 8.01 |
| 3-(Trifluoromethoxy)phenylboronic acid | 3-OCF3 | 7.96 |
Data compiled from multiple sources, slight variations may exist based on experimental conditions.[1][4]
The increased acidity of the ortho isomer is attributed to the formation of an intramolecular hydrogen bond between the fluorine atom and the boronic acid hydroxyl group, which stabilizes the resulting boronate anion.[1][3][5] For the meta position, the electron-withdrawing inductive effect of fluorine dominates, leading to increased acidity.[1] In the para position, the inductive effect is counteracted by the electron-donating resonance effect of fluorine, resulting in a smaller increase in acidity compared to the meta isomer.[1]
Substituents such as trifluoromethyl (CF3) and trifluoromethoxy (OCF3) are strongly electron-withdrawing and significantly increase the acidity of phenylboronic acids, irrespective of their position (meta or para).[1][5]
Table 2: Hammett Constants (σ) for Fluorine-Containing Substituents
Hammett constants quantify the electronic effect of a substituent on the reactivity of a benzene derivative. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent | σm | σp |
| F | 0.34 | 0.06 |
| CF3 | 0.43 | 0.54 |
| OCF3 | 0.35 | 0.35 |
Source: Adapted from literature data.[5]
The Hammett constants are consistent with the observed pKa values. The larger positive σ values for CF3 and OCF3 groups correlate with the lower pKa values (higher acidity) of the corresponding phenylboronic acids.[5]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. In fluorinated phenylboronic acids, 19F NMR is particularly informative due to its high sensitivity and wide chemical shift range.[2][6]
Table 3: Selected 19F and 11B NMR Chemical Shifts (δ) in ppm
| Compound | 19F δ (ppm) | 11B δ (ppm) |
| 2-Fluorophenylboronic acid | -116.3 | 30.2 |
| 3-Fluorophenylboronic acid | -113.8 | 29.9 |
| 4-Fluorophenylboronic acid | -112.5 | 29.8 |
Note: Chemical shifts can vary depending on the solvent and concentration.
The 19F NMR chemical shifts are sensitive to the electronic environment of the fluorine atom, providing insights into the electronic effects of the boronic acid group and other substituents. Similarly, the 11B NMR chemical shift reflects the electron density at the boron center. A systematic study of all possible fluorinated phenylboronic acid derivatives has been conducted, comparing experimental NMR data with theoretical calculations.[7]
Experimental Protocols
Determination of pKa Values
The pKa values of boronic acids are commonly determined by spectrophotometric or potentiometric titration.
-
Spectrophotometric Titration: This method relies on the change in the UV-Vis absorbance spectrum of the boronic acid as a function of pH. A solution of the boronic acid is prepared in a series of buffers with known pH values. The absorbance at a specific wavelength, where the boronic acid and its conjugate base have different extinction coefficients, is measured for each buffer. The pKa is then determined by fitting the absorbance versus pH data to the Henderson-Hasselbalch equation.
-
Potentiometric Titration: In this method, a solution of the boronic acid is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored using a pH meter as the base is added. The pKa is determined from the midpoint of the titration curve, where half of the boronic acid has been neutralized.
NMR Spectroscopy
NMR spectra are recorded on a high-field NMR spectrometer.
-
Sample Preparation: A few milligrams of the fluorinated phenylboronic acid are dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Data Acquisition: 1H, 13C, 19F, and 11B NMR spectra are acquired. For 19F NMR, a common reference standard is CCl3F.[6] For 11B NMR, BF3·OEt2 is often used as an external standard.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and peak integrations are analyzed to elucidate the structure and electronic properties of the molecule.
Visualizing Electronic Effects and Experimental Workflows
Caption: Relationship between substituent, electronic effects, and observable properties.
Caption: Experimental workflow for pKa determination.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. Influence of fluorine substituents on the NMR properties of phenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for 3-Chloro-2,4-difluorophenylboronic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Fluorinated Phenylboronic Acid Analogues in Suzuki-Miyaura Cross-Coupling Reactions.
In the landscape of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, the strategic incorporation of fluorine atoms into molecular scaffolds is of paramount importance. 3-Chloro-2,4-difluorophenylboronic acid has emerged as a valuable building block for introducing the 3-chloro-2,4-difluorophenyl moiety via the robust and versatile Suzuki-Miyaura cross-coupling reaction. However, the selection of the optimal boronic acid is critical for reaction efficiency, yield, and the ultimate properties of the target molecule. This guide provides an objective comparison of this compound with its commercially available alternatives, supported by experimental data to inform synthetic strategy.
The reactivity of phenylboronic acids in Suzuki-Miyaura coupling is significantly influenced by the electronic nature and steric hindrance imposed by substituents on the phenyl ring. The presence of electron-withdrawing groups, such as fluorine and chlorine, can enhance the rate of transmetalation, a key step in the catalytic cycle. Conversely, these substituents can also increase the propensity for protodeboronation, an undesired side reaction. The position of these substituents further dictates the steric environment around the boronic acid moiety, impacting catalyst accessibility.
Performance Comparison in Suzuki-Miyaura Coupling
| Boronic Acid | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 2,4-Difluorophenylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ (2) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 16 | 92 |
| 3,4-Difluorophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 4 | 95 |
| 3-Chlorophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 12 | 88 |
| 2,4-Dichlorophenylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 24 | 78 |
| 3,5-Difluorophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | t-BuOH/H₂O | 100 | 6 | 93 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these reagents. Below is a representative protocol for the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Cross-Coupling:
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv.)
-
Substituted phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., Na₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, the substituted phenylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive flow of the inert gas, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture vigorously at the specified temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Workflow and Catalytic Cycle
To further aid in understanding the experimental process and the underlying chemical transformation, the following diagrams have been generated.
Conclusion
The selection of an appropriate boronic acid in Suzuki-Miyaura cross-coupling is a critical decision that impacts reaction outcomes. While this compound is a potent reagent, alternatives such as 2,4-difluorophenylboronic acid and 3,4-difluorophenylboronic acid can offer comparable or even superior yields depending on the specific reaction conditions and substrate. The presence and position of chloro and fluoro substituents significantly influence reactivity through a combination of electronic and steric effects. Researchers should consider the desired electronic properties of the final product and carefully optimize reaction parameters to maximize yields and minimize side reactions. This guide provides a foundational dataset and standardized protocols to assist in making informed decisions for the synthesis of complex fluorinated biaryl compounds.
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 3-Chloro-2,4-difluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For drug discovery and materials science, the incorporation of fluorinated moieties, such as the 3-chloro-2,4-difluorophenyl group, is of paramount interest due to their ability to modulate the pharmacokinetic and physicochemical properties of molecules. The choice of the palladium catalyst is critical for the success of these coupling reactions, directly influencing yield, reaction time, and overall efficiency. This guide provides an objective comparison of the performance of various palladium catalysts in the Suzuki-Miyaura coupling of 3-Chloro-2,4-difluorophenylboronic acid with aryl halides, supported by experimental data.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling of this compound is influenced by several factors, including the nature of the palladium precursor, the ancillary ligands, the base, the solvent system, and the reaction temperature. Below is a summary of quantitative data from various studies, offering a comparative overview of different catalytic systems. It is important to note that the data presented is compiled from different sources and may not represent a direct head-to-head comparison under identical conditions.
Traditional Phosphine Ligand-Based Catalysts
Catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are widely used in Suzuki-Miyaura couplings. They are generally effective but may require higher catalyst loadings and elevated temperatures for challenging substrates.
| Catalyst | Aryl Halide Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 1-Bromo-3,4-difluorobenzene | K₃PO₄ | Dioxane/H₂O (3:1) | 105 | 8.5 | ~78[1] |
| Pd(dppf)Cl₂ | Aryl Bromide | Cs₂CO₃ | Dioxane/H₂O | 100 | Overnight | 75[2] |
| Pd(dppf)Cl₂ | Aryl Bromide | K₂CO₃ | DME | 80 | 2 | High Yields |
Buchwald Palladacycle Precatalysts
The Buchwald group has developed a range of highly active and versatile palladium precatalysts and biarylphosphine ligands. These systems are known for their high stability, and reactivity, often allowing for lower catalyst loadings and shorter reaction times, even at room temperature for some substrates. Ligands like XPhos and SPhos are particularly effective for challenging couplings.
| Precatalyst/Ligand | Aryl Halide Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| XPhos Pd G2 | 4-Chloroanisole | K₃PO₄ | THF/H₂O | RT | 0.5 | >95 |
| SPhos Pd G2 | 2-Bromopyridine | K₃PO₄ | THF/H₂O | 40 | 2 | 89 |
Note: The data for Buchwald precatalysts is presented for structurally similar difluorophenylboronic acids as direct data for this compound was not available in the searched literature. These conditions provide a strong starting point for optimization.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for Suzuki-Miyaura coupling reactions involving fluorinated phenylboronic acids.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is adapted from a general method for the synthesis of fluorinated biphenyls.
Materials:
-
This compound (1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(PPh₃)₄ (1.5 mol%)
-
K₃PO₄ (1.5 equiv)
-
Dioxane/Water (3:1 v/v)
Procedure:
-
In a pressure tube, combine the aryl bromide (0.518 mmol, 1 equiv), this compound (0.777 mmol, 1.5 equiv), K₃PO₄ (0.777 mmol, 1.5 equiv), and Pd(PPh₃)₄ (0.0089 g, 1.5 mol%).
-
Add a 3:1 mixture of dioxane and water.
-
Seal the tube and heat the reaction mixture at 105 °C for 8.5 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.[1]
Protocol 2: General Procedure using Pd(dppf)Cl₂
This protocol is a general method often employed for Suzuki-Miyaura couplings.
Materials:
-
This compound (1.1 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(dppf)Cl₂ (0.1 equiv)
-
Cs₂CO₃ (2.5 equiv)
-
Dioxane/Water
Procedure:
-
To a round-bottom pressure flask equipped with a stir bar, add the aryl bromide (1.0 equiv), this compound (1.1 equiv), and cesium carbonate (2.5 equiv).
-
Place the flask under an argon atmosphere.
-
Add anhydrous 1,4-dioxane and water.
-
Sparge the mixture with a stream of argon for 10 minutes.
-
Add Pd(dppf)Cl₂ (0.1 equiv) to the mixture and purge with argon for an additional 10 minutes.
-
Seal the vessel with a screw cap and stir the reaction mixture at 100 °C overnight.
-
After completion, cool the reaction to room temperature.
-
Perform a standard aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by flash column chromatography.[2]
Visualizing the Suzuki-Miyaura Coupling Workflow
A general workflow for a Suzuki-Miyaura cross-coupling reaction is depicted below, illustrating the key stages from reactant preparation to product purification.
Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to the Kinetics of Suzuki Coupling with 3-Chloro-2,4-difluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. This guide provides a comparative analysis of the kinetic performance of 3-Chloro-2,4-difluorophenylboronic acid in Suzuki coupling reactions. While specific kinetic data for this particular boronic acid is limited in publicly available literature, this guide infers its performance by comparing it with other electronically similar substituted phenylboronic acids. The insights provided are supported by experimental data from related systems and detailed protocols for conducting kinetic studies.
Performance Comparison: The Impact of Chloro and Difluoro Substitution
The presence of a chlorine atom and two fluorine atoms on the phenylboronic acid ring significantly influences its electronic properties and, consequently, its reactivity in the Suzuki-Miyaura coupling. These electron-withdrawing groups can affect the transmetalation step, which is often a critical determinant of the overall reaction rate.
Electron-deficient boronic acids, such as this compound, can present challenges in Suzuki couplings due to a potentially slower rate of transmetalation. However, the choice of catalyst, ligand, base, and solvent system can be optimized to achieve high reaction efficiency.
Quantitative Kinetic Data Comparison
The following table summarizes kinetic parameters and yields for Suzuki-Miyaura reactions with various substituted phenylboronic acids. This data provides a framework for understanding the expected performance of this compound in comparison to other electron-deficient and electron-rich analogues.
| Boronic Acid | Aryl Halide Partner | Catalyst System | Solvent | Base | Temp (°C) | Rate/Yield | Key Observations & Inferences |
| This compound (Inferred) | Aryl Bromide/Chloride | Pd(OAc)₂ / SPhos | Toluene/H₂O | K₃PO₄ | 80-100 | Moderate to High | Expected to require a highly active catalyst system to overcome the electron-deficient nature. The chloro-substituent may also influence oxidative addition. |
| 2,4-Difluorophenylboronic Acid | 5-Bromosalicylic Acid | PdCl₂ (ligand-free) | DMF/H₂O | K₂CO₃ | 75 | 98% Yield | High yield suggests efficient coupling is achievable with difluorinated systems, potentially enhanced by sonication.[1] |
| 4-Fluorophenylboronic Acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | Toluene/H₂O | K₃PO₄ | 80 | - | Often used as a benchmark for electron-deficient boronic acids. |
| Phenylboronic Acid | 4-Bromotoluene | Pd Nanoparticles | EtOH/H₂O | NaOH | 70 | ~50% Yield | Represents a baseline for comparison with a non-substituted boronic acid.[1] |
| 4-(Trifluoromethyl)phenylboronic Acid | Aryl Halide | Pd(PPh₃)₄ | Dioxane/H₂O | Na₂CO₃ | 100 | - | Another example of a strongly electron-deficient boronic acid that generally requires robust catalytic systems. |
| 4-Methoxyphenylboronic Acid | Aryl Halide | Various | Various | Various | Various | Generally High | Electron-donating groups typically lead to faster reaction rates and higher yields. |
Experimental Protocols for Kinetic Studies
Detailed and reproducible experimental protocols are crucial for conducting meaningful kinetic studies of Suzuki-Miyaura reactions. The following are generalized methodologies for monitoring reaction kinetics.
Protocol 1: Initial Rate Determination via GC-MS or HPLC
This experiment aims to determine the initial reaction rate by monitoring the formation of the product at early time points.
1. Reagent Preparation:
-
Prepare stock solutions of this compound (e.g., 0.1 M), the aryl halide partner (e.g., 0.1 M), an internal standard (e.g., dodecane, 0.05 M), and the chosen base (e.g., K₃PO₄, 0.3 M) in the selected degassed solvent system (e.g., 9:1 Toluene/H₂O).[2]
-
Prepare a stock solution of the palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos, in a 1:2 ratio) in the same solvent.[2]
2. Reaction Setup:
-
In a reaction vial equipped with a magnetic stir bar, add the boronic acid solution, aryl halide solution, internal standard solution, and base solution.[2]
-
Place the vial in a pre-heated reaction block at the desired temperature (e.g., 80 °C).[2]
-
Initiate the reaction by adding the catalyst stock solution.[2]
3. Sampling and Analysis:
-
At regular intervals (e.g., 0, 2, 4, 6, 8, 10 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.[2]
-
Quench the aliquot immediately with a suitable solvent (e.g., diethyl ether) and filter through a small plug of silica gel.
-
Analyze the samples by GC-MS or HPLC to determine the concentration of the product relative to the internal standard.
-
Plot the concentration of the product versus time. The initial rate is the slope of the linear portion of this curve.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general method for performing the coupling reaction to determine the final product yield.
1. Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., a mixture of an organic solvent like toluene or dioxane and water)
2. Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon), add the aryl halide, this compound, palladium catalyst, and base.[3]
-
Add the degassed solvent via syringe.[3]
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC, GC-MS, or HPLC.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mechanistic Considerations and Visualizations
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[4] The electronic nature of the boronic acid primarily influences the transmetalation step.
The electron-withdrawing chloro and fluoro groups on the boronic acid decrease the nucleophilicity of the aryl group, which can slow down the transfer of this group to the palladium center during transmetalation. To counteract this, a more electron-rich ligand on the palladium catalyst or a stronger base can be employed to facilitate this step.
References
Spectroscopic Identification of Impurities in 3-Chloro-2,4-difluorophenylboronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of 3-Chloro-2,4-difluorophenylboronic acid, a critical building block in modern medicinal chemistry, is paramount for the synthesis of safe and effective active pharmaceutical ingredients (APIs). Process-related impurities can adversely affect reaction yields, introduce unwanted side products, and pose potential toxicological risks. This guide provides a comparative overview of spectroscopic techniques for the identification and quantification of potential impurities in this compound, supported by experimental data and detailed methodologies.
Common Potential Impurities
The synthesis of arylboronic acids, including this compound, often involves the reaction of an organometallic reagent with a trialkyl borate. This process can lead to several common impurities:
-
Homocoupling Byproduct: Formed by the coupling of two organometallic intermediates. For this compound, this would be 3,3'-Dichloro-2,2',4,4'-tetrafluorobiphenyl.
-
Protodeboronation Product: The replacement of the boronic acid group with a hydrogen atom, resulting in 1-Chloro-2,4-difluorobenzene.
-
Boronic Anhydride (Boroxine): A trimeric dehydration product of the boronic acid, which can complicate analysis and affect reactivity.[1]
-
Unreacted Starting Materials: Residual organohalide precursors.
Spectroscopic Techniques for Impurity Profiling
A multi-technique approach is essential for the comprehensive characterization of impurities. The following sections compare the utility of various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the structural elucidation of the bulk material and its impurities. A combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provides a detailed picture of the molecular structure.
Key Strengths:
-
Provides unambiguous structural information.
-
Quantitative NMR (qNMR) can be used for accurate purity assessment without the need for reference standards of the impurities.
-
¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atoms, making it excellent for identifying fluorinated impurities.
-
¹¹B NMR can help identify different boron species, such as boroxines.
Experimental Protocol: NMR Analysis
| Parameter | Setting |
| Instrumentation | 400 MHz (or higher) NMR spectrometer |
| Solvent | DMSO-d₆ or CDCl₃ |
| Sample Preparation | Dissolve 10-20 mg of the sample in ~0.6 mL of deuterated solvent. |
| ¹H NMR | Standard one-dimensional proton spectrum. The B(OH)₂ protons typically appear as a broad singlet, and its chemical shift is dependent on concentration and solvent.[2] |
| ¹³C NMR | Proton-decoupled spectrum. Carbons attached to fluorine will exhibit characteristic C-F coupling constants. The carbon attached to the boron atom may be broad.[2] |
| ¹⁹F NMR | Proton-decoupled spectrum. Expect distinct signals for the non-equivalent fluorine atoms.[2] |
| ¹¹B NMR | A single broad signal is expected for the trigonal planar boronic acid, typically in the range of 28-33 ppm.[2] |
Expected NMR Data for this compound and Potential Impurities
| Compound | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) (Predicted) | ¹¹B NMR (δ, ppm) |
| This compound | Aromatic protons in the range of 7.0-8.0 ppm with complex splitting patterns due to H-H and H-F couplings. Broad B(OH)₂ singlet. | Two distinct signals for the two non-equivalent fluorine atoms. | ~30 (broad) |
| 3,3'-Dichloro-2,2',4,4'-tetrafluorobiphenyl | Complex aromatic multiplets. | Multiple signals due to restricted rotation and non-equivalence. | N/A |
| 1-Chloro-2,4-difluorobenzene | Aromatic protons with characteristic splitting patterns. | Two distinct signals. | N/A |
| Boroxine | Similar aromatic signals to the boronic acid, but the B-O-B linkage will affect the ¹¹B NMR. | Similar to the boronic acid. | A potentially different chemical shift and line shape compared to the monomeric acid. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and selective technique for the separation and identification of impurities, even at trace levels. It is particularly well-suited for the analysis of polar and non-volatile compounds like boronic acids.
Key Strengths:
-
High sensitivity and selectivity, enabling the detection of trace impurities.[3][4]
-
Direct analysis is often possible without derivatization.
-
Provides molecular weight information, aiding in impurity identification.
Experimental Protocol: Reversed-Phase LC-MS/MS
| Parameter | Setting |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm)[5] |
| Mobile Phase A | 0.1% Formic acid in water or 0.1% ammonia in water[5] |
| Mobile Phase B | Acetonitrile or Methanol[5] |
| Flow Rate | 0.25 - 1.0 mL/min[5] |
| Detection | UV at 254 nm and Mass Spectrometry |
| Ionization Source | Electrospray Ionization (ESI), typically in negative ion mode for boronic acids. |
| Mass Analyzer | Triple Quadrupole (for targeted quantification) or High-Resolution Mass Spectrometer (for accurate mass and formula determination). |
Quantitative Performance of LC-MS for Fluorinated Boronic Acids (Comparative Data)
| Compound | LLOQ (pg/mL) |
| Phenylboronic acid | 2 |
| 4-Methylphenylboronic acid | 10 |
| 5-Fluoro-2-methoxyphenylboronic acid | 2 |
| 2,5-Dimethoxyphenylboronic acid | 2 |
| Data from a study on various phenylboronic acids, demonstrating the high sensitivity of LC-MS/MS.[3] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For boronic acids, which are generally not volatile, derivatization is typically required to increase their volatility and prevent thermal degradation.
Key Strengths:
-
Excellent separation efficiency for volatile impurities.
-
Provides detailed fragmentation patterns for structural elucidation.
-
Well-suited for identifying non-polar impurities like the homocoupling byproduct and the protodeboronation product.
Experimental Protocol: GC-MS with Derivatization
-
Derivatization: The boronic acid is converted to a more volatile ester, for example, by reaction with pinacol or a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6][7]
-
GC-MS Analysis:
Parameter Setting GC System Standard GC system Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness[6] Carrier Gas Helium[6] Injection Split injection Temperature Program e.g., Initial 80°C, hold for 3 min, ramp at 15°C/min to 250°C, hold for 5 min[6] Ionization Source Electron Ionization (EI) at 70 eV | Mass Analyzer | Quadrupole or High-Resolution Mass Spectrometer |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides information about the functional groups present in a sample and can be used as a rapid screening tool.
Key Strengths:
-
Fast and non-destructive.
-
Useful for confirming the presence of key functional groups like O-H (boronic acid), B-O, and C-F bonds.[2]
Expected FT-IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (boronic acid) | ~3300 (broad) |
| B-O stretch | ~1350 |
| C-F stretch | 1100-1300 |
Comparison of Analytical Techniques
| Feature | NMR Spectroscopy | LC-MS | GC-MS | FT-IR |
| Primary Application | Structural elucidation, Quantification (qNMR) | Separation and quantification of polar/non-volatile impurities | Separation and identification of volatile impurities | Functional group analysis, quick screening |
| Sample Preparation | Simple dissolution | Dilution, filtration | Derivatization often required | Minimal |
| Sensitivity | Moderate | High to Very High | High (with derivatization) | Low |
| Quantitative Capability | Excellent (qNMR) | Excellent | Good | Poor |
| Throughput | Low to Moderate | High | Moderate | High |
Experimental and Logical Workflows
Caption: Workflow for the spectroscopic identification and quantification of impurities.
Caption: Logical relationship between spectroscopic techniques for impurity analysis.
Conclusion
The comprehensive analysis of impurities in this compound requires a combination of spectroscopic techniques. NMR spectroscopy is unparalleled for structural elucidation and quantification, while LC-MS provides high sensitivity for trace impurity detection. GC-MS is valuable for the analysis of volatile and non-polar impurities, though it often necessitates derivatization. FT-IR serves as a rapid initial screening tool. By employing these methods in a complementary fashion, researchers and drug development professionals can ensure the quality and purity of this vital chemical intermediate, leading to more robust and reliable synthetic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sciex.com [sciex.com]
- 4. scirp.org [scirp.org]
- 5. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Proper Disposal of 3-Chloro-2,4-difluorophenylboronic Acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental responsibility. For specialized reagents such as 3-Chloro-2,4-difluorophenylboronic acid, adherence to strict disposal protocols is paramount. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound, designed to protect laboratory personnel and the environment.
Immediate Safety and Hazard Information
This compound is a hazardous substance that requires careful handling. Key safety considerations include:
-
Irritation: The compound is known to cause skin irritation and serious eye irritation. It may also cause respiratory irritation.[1][2]
-
Personal Protective Equipment (PPE): When handling this chemical, always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][3] All handling of the solid compound or its solutions should be conducted in a well-ventilated area or a chemical fume hood.[1][3]
Quantitative Hazard and Exposure Data
Specific occupational exposure limits for this compound have not been established by major regulatory bodies. The absence of this data underscores the importance of handling the compound with caution and minimizing all potential exposure.
| Parameter | Value | Regulatory Body |
| OSHA PEL | Not Available | Occupational Safety and Health Administration |
| NIOSH REL | Not Available | National Institute for Occupational Safety and Health |
| ACGIH TLV | Not Available | American Conference of Governmental Industrial Hygienists |
Data derived from safety data sheets for structurally similar compounds.[3]
Step-by-Step Disposal Protocol
The disposal of this compound and any associated contaminated materials must be treated as hazardous waste.[1][4] Do not release this chemical into the environment.[1][4]
Waste Characterization and Segregation
-
Waste Characterization: All chemical waste must be properly characterized. Waste containing this compound should be classified as an irritant and hazardous solid or liquid organic waste.[3]
-
Segregation: This waste must be segregated from incompatible materials, such as strong acids, bases, and oxidizing agents.[3]
Packaging Waste
-
Solid Waste: Place solid this compound waste into a suitable, sealable container made of a compatible material. The container must be kept closed at all times except when adding waste.[3]
-
Liquid Waste: Collect any solutions or solvent rinsates containing the compound in a separate, sealed, and labeled hazardous waste container for liquids.[3]
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[3]
Spill Management
-
Small Spills:
-
Contain the spill with a chemical absorbent pad or other inert material (e.g., vermiculite or sand).[3]
-
Carefully sweep or vacuum the absorbed material and place it into a sealed bag or container.[3]
-
Label the container as "Hazardous Waste" containing this compound.[3]
-
Decontaminate the spill area with a suitable solvent (e.g., acetone or ethanol) and collect the cleaning materials for disposal as hazardous waste.[3]
-
-
Large Spills or Spills Outside a Fume Hood:
Disposal of Empty Containers
Empty containers of this compound must be decontaminated to prevent environmental contamination.[3]
-
Initial Rinse: Rinse the container three times with a suitable organic solvent in which the compound is soluble (e.g., acetone or ethanol).[3]
-
Collect Rinsate: The first rinse and all subsequent rinses must be collected and disposed of as liquid hazardous waste.[3]
-
Final Disposal: Once clean and dry, the container can be disposed of in the appropriate lab recycling or trash, following institutional guidelines.[3]
Storage and Final Disposal
-
Storage: Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area.[3]
-
Arrange for Pickup: Follow your institution's established procedures for hazardous waste pickup by the EHS office.[3] All disposal must be directed to an approved waste disposal plant.[1][4][5][6]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
References
Personal protective equipment for handling 3-Chloro-2,4-difluorophenylboronic acid
Essential Safety and Disposal Plan for 3-Chloro-2,4-difluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of this compound. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance within the laboratory environment.
Immediate Safety and Hazard Information
Primary Hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][4]
-
Respiratory Irritation: May cause respiratory irritation.[2][4][5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following equipment is mandatory when handling this compound.[6][7]
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Safety Goggles or Face Shield | Goggles should provide a secure seal around the eyes. A face shield should be worn in situations with a significant splash hazard.[6][8] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are generally adequate for handling in laboratory settings. Always inspect gloves for integrity before use.[9] |
| Body Protection | Laboratory Coat or Apron | A lab coat or a chemical-resistant apron should be worn to protect skin and clothing from splashes or spills.[6][9] |
| Respiratory Protection | Dust Mask or Respirator | Use a dust mask when handling the solid form to prevent inhalation. In areas with potential for aerosol generation, a multi-purpose combination respirator cartridge is recommended.[10] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol minimizes the risk of exposure and contamination.
-
Engineering Controls : All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation risk.[5][11]
-
Administrative Controls :
-
Clearly label all containers with the full chemical name and hazard warnings.[12]
-
Restrict access to the handling area to authorized personnel only.
-
Ensure all users are trained on the specific hazards and handling procedures for this compound.
-
-
Handling Practices :
-
Spill Response :
-
Small Spills (within a fume hood):
-
Large Spills (or spills outside a fume hood):
-
Disposal Plan: Step-by-Step Waste Management
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]
-
Waste Characterization : Treat all this compound waste as hazardous chemical waste.[12]
-
Waste Segregation :
-
Solid Waste : Collect unused solid chemical and contaminated materials (e.g., weighing paper, gloves) in a designated, sealable container clearly labeled "Hazardous Waste".[5]
-
Liquid Waste : Collect solutions containing the chemical in a separate, clearly labeled, and sealable container for liquid hazardous waste.[5]
-
Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's EHS department.[12]
-
-
Containerization and Labeling :
-
Storage : Store sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by your institution's EHS personnel or a licensed waste disposal company.[5]
-
Empty Container Disposal :
-
Triple rinse the empty container with a suitable solvent within a chemical fume hood.[5]
-
Collect the first rinseate as hazardous waste. Subsequent rinses may also need to be collected as hazardous waste depending on institutional guidelines.[5]
-
After air drying completely, deface the original label. The clean container can then be disposed of in the appropriate laboratory recycling stream.[15]
-
Visualized Workflows
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. benchchem.com [benchchem.com]
- 6. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 7. sams-solutions.com [sams-solutions.com]
- 8. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 9. oshatrainingschool.com [oshatrainingschool.com]
- 10. m.youtube.com [m.youtube.com]
- 11. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 12. benchchem.com [benchchem.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. artsci.usu.edu [artsci.usu.edu]
- 15. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
